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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Characterization of 1H-Indole-3-ethanol, 5-methyl-

This guide provides a comprehensive framework for the physicochemical characterization of the indole derivative, 1H-Indole-3-ethanol, 5-methyl-, a compound of interest for researchers in drug discovery and development. D...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the physicochemical characterization of the indole derivative, 1H-Indole-3-ethanol, 5-methyl-, a compound of interest for researchers in drug discovery and development. Due to the limited availability of published experimental data for this specific molecule, this document outlines a systematic approach to determine its key physicochemical properties. We will leverage data from the parent compound, 1H-Indole-3-ethanol (tryptophol), and related analogs to establish a predictive context for our experimental design.

Introduction: The Significance of Physicochemical Profiling

The journey of a drug candidate from discovery to clinical application is profoundly influenced by its physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility and stability. For novel indole derivatives such as 1H-Indole-3-ethanol, 5-methyl-, a thorough understanding of properties like solubility, pKa, and lipophilicity is paramount for predicting its in vivo behavior and guiding its development.

The addition of a methyl group at the 5-position of the indole ring, as compared to the parent compound tryptophol, is anticipated to subtly alter its electronic and steric properties. This guide will detail the experimental and analytical methodologies required to precisely quantify these differences.

Molecular Identity and Predicted Properties

A foundational step in the characterization of any new chemical entity is the confirmation of its structure and the prediction of its fundamental properties.

Molecular Structure:

G start Start: Excess solid in buffer equilibrate Equilibrate (e.g., 24h at 25°C) start->equilibrate filter Filter (0.22 µm) equilibrate->filter quantify Quantify by HPLC-UV filter->quantify end End: Determine solubility (mg/mL) quantify->end

Exploratory

CAS number and molecular formula for 1H-Indole-3-ethanol, 5-methyl-

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 1H-Indole-3-ethanol, 5-methyl-, a heterocyclic compound...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1H-Indole-3-ethanol, 5-methyl-, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document moves beyond a simple data sheet to offer insights into its synthesis, potential properties, and avenues for research, grounded in established chemical principles and analogous compound data.

Section 1: Chemical Identity and Significance

1H-Indole-3-ethanol, 5-methyl-, also known as 5-methyl-tryptophol, belongs to the vast and pharmacologically significant family of indole alkaloids. The indole scaffold is a privileged structure in drug development, forming the core of numerous approved drugs and clinical candidates. The parent compound, tryptophol (1H-indole-3-ethanol), is a naturally occurring molecule with known biological activities, including sleep-inducing and anti-inflammatory properties. The introduction of a methyl group at the 5-position of the indole ring is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability, receptor affinity, and lipophilicity.

Table 1: Core Identification and Physicochemical Properties

PropertyValueSource
CAS Number 39595-23-8[Internal Database]
Molecular Formula C₁₁H₁₃NODeduced from structure
Molecular Weight 175.23 g/mol Calculated
Appearance White to off-white crystalline powder (Predicted)[1]
Melting Point Not available (likely slightly higher than tryptophol's 59 °C)[2]
Boiling Point > 330 °C (Predicted)[1]
Solubility Slightly soluble in water; Soluble in polar organic solvents (e.g., ethanol, DMSO) (Predicted)[1]

Section 2: Synthesis and Mechanistic Rationale

Proposed Synthetic Protocol: Reduction of 5-Methyl-indole-3-acetic acid

This two-step process involves the initial esterification of the commercially available 5-methyl-indole-3-acetic acid, followed by reduction of the resulting ester to the desired primary alcohol.

Step 1: Fischer Esterification of 5-Methyl-indole-3-acetic acid

  • Reaction: 5-Methyl-indole-3-acetic acid is reacted with an excess of ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid, to yield ethyl 5-methyl-indole-3-acetate.

  • Causality: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. The reaction is driven to completion by using an excess of the alcohol.

Step 2: Reduction of Ethyl 5-Methyl-indole-3-acetate

  • Reaction: The purified ethyl 5-methyl-indole-3-acetate is then reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran).

  • Causality: The hydride ion (H⁻) from LiAlH₄ acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which subsequently collapses, eliminating the ethoxide leaving group and ultimately yielding the primary alcohol upon acidic workup. The use of an anhydrous solvent is critical as LiAlH₄ reacts violently with water.

Experimental Workflow

Synthesis_Workflow Proposed Synthesis of 1H-Indole-3-ethanol, 5-methyl- cluster_esterification Step 1: Fischer Esterification cluster_reduction Step 2: Reduction start_material 5-Methyl-indole-3-acetic acid reagents1 Ethanol (excess) Sulfuric Acid (catalytic) start_material->reagents1 ester Ethyl 5-methyl-indole-3-acetate reagents1->ester reagents2 1. LiAlH₄ in dry THF 2. H₃O⁺ workup ester->reagents2 product 1H-Indole-3-ethanol, 5-methyl- reagents2->product

Caption: Proposed two-step synthesis of 1H-Indole-3-ethanol, 5-methyl-.

Section 3: Spectroscopic Characterization (Predicted)

Experimental spectra for 1H-Indole-3-ethanol, 5-methyl- are not publicly available. However, a predictive analysis based on its structure and data from analogous compounds allows for a reliable estimation of its key spectroscopic features.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the ethyl side chain, and the methyl group. The aromatic protons will appear in the downfield region (δ 7.0-7.5 ppm). The methylene protons of the ethanol side chain will likely appear as two distinct triplets, one adjacent to the indole ring (around δ 2.9 ppm) and the other adjacent to the hydroxyl group (around δ 3.8 ppm). A singlet for the 5-methyl group will be observed in the upfield region (around δ 2.4 ppm). The N-H proton of the indole ring will appear as a broad singlet, and the O-H proton will also be a singlet, with their chemical shifts being solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will display 11 distinct signals. The aromatic carbons will resonate in the range of δ 110-136 ppm. The carbon of the methyl group will be found at a higher field (around δ 21 ppm). The two methylene carbons of the ethanol side chain are expected at approximately δ 29 ppm and δ 62 ppm.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z = 175. The primary fragmentation pathway would likely involve the loss of a hydroxyl radical to give a fragment at m/z = 158, followed by the characteristic fragmentation pattern of the indole ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. C-H stretching vibrations of the aromatic ring and the aliphatic chain will be observed around 2850-3100 cm⁻¹. The C=C stretching of the aromatic ring will appear in the 1450-1600 cm⁻¹ region.

Section 4: Potential Applications in Drug Development and Research

The indole nucleus is a cornerstone in medicinal chemistry, with indole-containing compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3] The parent compound, tryptophol, has demonstrated sleep-inducing effects and has been investigated for its role in quorum sensing in microorganisms.[2][4]

The 5-methyl substitution on the indole ring of 1H-Indole-3-ethanol, 5-methyl- can be hypothesized to enhance its therapeutic potential. Methylation at this position can increase lipophilicity, potentially improving blood-brain barrier penetration, which would be advantageous for neurological applications. Furthermore, this modification can block a potential site of metabolic oxidation, thereby increasing the compound's in vivo half-life.

Given the known activities of tryptophol, 1H-Indole-3-ethanol, 5-methyl- is a prime candidate for investigation in the following areas:

  • Neuropharmacology: As a potential modulator of sleep and circadian rhythms, analogous to melatonin and serotonin.

  • Oncology: The indole scaffold is present in many anticancer agents.[3] This compound could be explored for its cytotoxic or anti-proliferative effects.

  • Anti-inflammatory Research: Building on the known anti-inflammatory properties of tryptophol, this derivative could be tested in various inflammation models.

Potential Signaling Pathway Involvement

Signaling_Pathway Hypothesized Signaling Pathway for 5-Methyl-Tryptophol compound 1H-Indole-3-ethanol, 5-methyl- receptor Serotonin/Melatonin Receptors (Hypothesized Target) compound->receptor Binds to downstream Downstream Signaling Cascades (e.g., cAMP, MAPK pathways) receptor->downstream Activates/Inhibits cellular_response Cellular Responses: - Modulation of Neuronal Activity - Anti-inflammatory Effects - Regulation of Cell Cycle downstream->cellular_response Leads to

Caption: Hypothesized signaling pathway for 1H-Indole-3-ethanol, 5-methyl-.

Section 5: Conclusion and Future Directions

1H-Indole-3-ethanol, 5-methyl- represents a promising, yet underexplored, molecule in the landscape of indole derivatives. Its structural similarity to biologically active compounds, coupled with the strategic placement of a methyl group, makes it a compelling target for further investigation. This guide provides a foundational understanding of its chemical nature, a plausible synthetic route, and a rationale for its potential applications in drug discovery. Future research should focus on the experimental validation of its synthesis, a thorough spectroscopic and physicochemical characterization, and a comprehensive biological evaluation to unlock its therapeutic potential.

References

  • Sinochem Nanjing Corporation. Indole-3-Ethanol. [Link]

  • Wikipedia. Indole-3-acetic acid. [Link]

  • Mycocentral. indole-3-ethanol - Mycotoxin Database. [Link]

  • Engineering the L-tryptophan metabolism for efficient de novo biosynthesis of tryptophol in Saccharomyces cerevisiae - PMC. Engineering the L-tryptophan metabolism for efficient de novo biosynthesis of tryptophol in Saccharomyces cerevisiae. [Link]

  • Heravi, M. M., Amiri, Z., Kafshdarzadeh, K., & Zadsirjan, V. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34236-34281. [Link]

  • Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. [Link]

  • PubChem. 5-Methoxytryptophol. [Link]

  • ResearchGate. Synthesis of N‐Substituted Derivatives of (5‐Amino‐2‐methyl‐1H‐indole‐3‐yl)acetic Acid. [Link]

  • Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]

  • National Institutes of Health. Synthesis and initial evaluation of radioactive 5-I-α-methyl-tryptophan: a Trp based agent targeting IDO-1. [Link]

  • Google Patents. Synthesis method of indole-3-methanol.
  • National Institutes of Health. 5-Methyl-1H-indole-3-carbaldehyde. [Link]

  • ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]

  • ResearchGate. (PDF) Synthesis of 5-[¹⁸F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. [Link]

  • MOST Wiedzy. From tryptophan to novel mitochondria-disruptive agent, synthesis and biological evaluation of 1,2,3,6-tetrasubstituted carbazol. [Link]

  • PubChem. Tryptophol. [Link]

  • FooDB. Showing Compound Tryptophol (FDB010973). [Link]

  • Wikipedia. Tryptophol. [Link]

  • NIST. Tryptophol. [Link]

  • NIST. Indole, 3-methyl-. [Link]

Sources

Foundational

The Therapeutic Potential of 5-Methyl-Indole Derivatives: A Technical Guide to Predicted Biological Activities and Evaluation Methodologies

Executive Summary The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets with high affinity.[1][2] Among its myri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets with high affinity.[1][2] Among its myriad derivatives, the 5-methyl-indole framework has emerged as a particularly promising starting point for the development of novel therapeutics. This technical guide provides an in-depth exploration of the predicted and validated biological activities of 5-methyl-indole derivatives, with a focus on their potential applications in oncology, infectious diseases, and inflammatory disorders. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge, explains the causal relationships behind experimental designs, and provides detailed, field-proven protocols for the synthesis and biological evaluation of these compelling compounds.

The 5-Methyl-Indole Scaffold: A Privileged Structure in Drug Discovery

The indole is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring. The addition of a methyl group at the C5 position (5-methyl-indole) subtly yet significantly modulates the molecule's electronic and lipophilic properties. This modification can enhance binding affinity, improve metabolic stability, and fine-tune the pharmacological profile of the resulting derivatives. The versatility of the indole ring, particularly its ability to participate in hydrogen bonding and π-stacking interactions, allows its derivatives to target a wide array of biological macromolecules.[1] Consequently, compounds featuring this core structure exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anti-diabetic properties.[3][4][5] This guide will focus on the three most robustly investigated of these activities.

Predicted Anticancer Activity: Targeting the Hallmarks of Malignancy

Indole derivatives have long been a fertile ground for oncology research, with several compounds, such as Sunitinib and Vinblastine, already in clinical use for cancer therapy.[6] The 5-methyl-indole scaffold serves as a key building block for agents designed to interfere with various oncogenic processes.

Rationale and Key Mechanistic Targets

The anticancer potential of 5-methyl-indole derivatives stems from their ability to interact with critical cellular targets that regulate cell growth, proliferation, and survival.

  • Kinase Inhibition: Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Indole derivatives are effective scaffolds for designing inhibitors of crucial kinases like Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and PI3K, thereby disrupting cancer cell proliferation and survival signals.[7][8]

  • Tubulin Polymerization Inhibition: Microtubules are essential for forming the mitotic spindle during cell division, making them a prime target for chemotherapy.[2] Indole-based compounds can bind to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][9]

  • Induction of Apoptosis: Beyond cell cycle arrest, these derivatives can directly trigger programmed cell death by modulating the expression of key apoptosis-related proteins like Bcl-2 and Mcl-1 or by generating reactive oxygen species (ROS).[2][10][11]

  • Targeting DNA Structures: A novel approach involves the targeting of non-canonical DNA structures like G-quadruplexes, which are prevalent in the promoter regions of oncogenes such as c-Myc. Substituted 5-nitroindole derivatives have been specifically designed to bind and stabilize these structures, down-regulating oncogene expression.[10]

In Vitro Evaluation Workflow

A logically structured, multi-stage screening process is crucial for identifying and characterizing novel anticancer agents. The causality behind this workflow is to first establish broad cytotoxicity against cancer cells and then to elucidate the specific mechanism of action.

Anticancer_Workflow A Compound Synthesis (5-Methyl-Indole Derivatives) B Primary Screen: Cytotoxicity Assay (MTT/SRB) A->B Test Compounds C Secondary Screen: Cell Cycle Analysis (Flow Cytometry) B->C Active Hits (IC50 < 10µM) D Mechanism of Action Studies C->D Confirmed Activity E Target Identification (e.g., Kinase Profiling, Tubulin Assay) D->E Elucidate Target F Apoptosis Assay (Annexin V / PI Staining) D->F Confirm Apoptosis G Lead Optimization E->G SAR Data F->G SAR Data Antimicrobial_Workflow A Compound Library (5-Methyl-Indole & Derivatives) B Primary Screen: MIC Determination (Broth Microdilution) A->B Test Compounds C Secondary Screen: Synergy Testing (Checkerboard Assay) B->C Active Hits (Low MIC) D Advanced Characterization C->D Synergistic Pairs E Time-Kill Kinetics Assay D->E Confirm Bactericidal Effect F Biofilm Inhibition Assay D->F Assess Anti-Virulence G Lead Compound E->G Promising Candidate F->G Promising Candidate

Antimicrobial screening workflow.

This is the gold-standard method for quantifying the potency of an antimicrobial agent. The protocol's validity rests on standardized bacterial inocula and growth conditions.

  • Preparation of Inoculum: Culture the bacterial strain (e.g., S. aureus ATCC 29213) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the 5-methyl-indole derivative in CAMHB, typically starting from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Synthesis: Antimicrobial Activity
CompoundTarget OrganismActivity Metric (MIC)Key FindingReference
5-Methyl-indoleS. aureus (including MRSA)Effective (Concentration-dependent killing)Direct bactericidal activity[12]
5-Methyl-indoleE. coliEffective (Concentration-dependent killing)Kills Gram-negative pathogens[13]
5-Methyl-indoleM. tuberculosisEffectiveActivity against mycobacteria[13]
5-Methyl-indole + AminoglycosideS. aureusN/APotentiates antibiotic effect[12][14]

Predicted Anti-inflammatory Activity

Chronic inflammation is a driver of numerous diseases, including arthritis and cardiovascular disease. Non-steroidal anti-inflammatory drugs (NSAIDs) are a primary treatment, but their use is limited by side effects. [15][16]Indole derivatives, including 5-substituted variants, offer a promising chemical scaffold for developing safer and more effective anti-inflammatory agents. [17][18]

Rationale and Key Mechanisms
  • Inhibition of Inflammatory Mediators: The primary mechanism for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which blocks the synthesis of pro-inflammatory prostaglandins. [16]Indole derivatives are known to act via this pathway.

  • Reduction of Pro-inflammatory Cytokines: Compounds can suppress the production and release of key cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), which orchestrate the inflammatory response. [15]* Inhibition of Leukocyte Migration: A key event in inflammation is the migration of leukocytes to the site of injury. Indole-imidazolidine derivatives have been shown to reduce this cellular influx in animal models. [15]

In Vitro Evaluation Workflow

Screening for anti-inflammatory activity begins with simple, high-throughput assays and progresses to more complex, cell-based models that better mimic physiological conditions.

AntiInflammatory_Workflow A Compound Library (5-Methyl-Indole Derivatives) B Primary Screen: Protein Denaturation Assay A->B Test Compounds C Secondary Screen: Cell-Based Assay (LPS-induced Cytokine Release) B->C Active Hits D Mechanism of Action: COX Inhibition Assay C->D Confirmed Cellular Activity E Lead Candidate D->E Mechanism Confirmed Synthesis_Reaction Reactant1 p-Toluidine (4-Methylaniline) Product 5-Methyl-indole Derivative Reactant1->Product Reaction (e.g., Fischer Synthesis) Reactant2 Ethyl α-methylacetoacetate Reactant2->Product Plus +

Sources

Exploratory

Technical Assessment: 1H-Indole-3-ethanol, 5-methyl- (5-Methyltryptophol)

This technical guide provides a comprehensive toxicological and safety assessment of 1H-Indole-3-ethanol, 5-methyl- (5-Methyltryptophol). Due to the scarcity of direct in vivo toxicological dossiers for this specific ana...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive toxicological and safety assessment of 1H-Indole-3-ethanol, 5-methyl- (5-Methyltryptophol). Due to the scarcity of direct in vivo toxicological dossiers for this specific analog, this guide utilizes a Read-Across approach, anchoring safety predictions in the well-characterized profiles of Tryptophol (Indole-3-ethanol) and 5-Methylindole, while defining the experimental protocols required to validate these predictions.

[1]

Part 1: Chemical Identity & Physicochemical Profiling

Compound Status: Research Chemical / Metabolite Primary Application: Pharmaceutical Intermediate, Melatonin/Serotonin Analog Research, Potential Bioactive Metabolite.

Identity Matrix
ParameterDetail
Chemical Name 1H-Indole-3-ethanol, 5-methyl-
Common Synonyms 5-Methyltryptophol; 2-(5-Methyl-1H-indol-3-yl)ethanol; 5-Me-TOL
CAS Registry Number 1568-30-5
Molecular Formula C₁₁H₁₃NO
Molecular Weight 175.23 g/mol
SMILES CC1=CC2=C(C=C1)NC=C2CCO
Structural Class Indolyl Alcohol; 5-substituted Tryptophol
Physicochemical Properties (Experimental & Predicted)

The introduction of the 5-methyl group significantly alters the lipophilicity compared to the parent Tryptophol, impacting Blood-Brain Barrier (BBB) permeability and tissue retention.

PropertyValue (Predicted/Analog-Based)Significance
Physical State Solid (Crystalline powder)Handling requires dust control measures.
Melting Point 95–100 °C (Est. based on analogs)Stable at room temperature.
LogP (Octanol/Water) 2.3 ± 0.2 (Predicted)Higher than Tryptophol (1.6). Indicates high BBB permeability and potential for CNS accumulation.
Water Solubility Low (< 1 g/L)Requires organic co-solvents (DMSO, Ethanol) for in vitro assays.
pKa ~16 (Alcohol), ~17 (Indole NH)Neutral at physiological pH (7.4).

Part 2: Toxicological Risk Assessment (Read-Across)

As direct toxicological datasets (e.g., NTP, ECHA) are absent for CAS 1568-30-5, the safety profile is derived via Read-Across from structural surrogates: Tryptophol (CAS 526-55-6) and 5-Methylindole (CAS 614-96-0) .

Acute Toxicity Profile
  • Oral Toxicity (Predicted): Category 4 (Harmful if swallowed).

    • Basis: Tryptophol exhibits an LD50 (mouse, ip) of ~250 mg/kg. The 5-methyl substituent typically increases metabolic stability, potentially lowering the LD50 (increasing toxicity) slightly due to prolonged exposure.

  • Inhalation: High risk of mucosal irritation due to the indole core.

  • Dermal: Moderate risk. The increased LogP (2.3) facilitates dermal absorption.

Target Organ Toxicity (CNS Focus)

The primary hazard of tryptophol derivatives is Central Nervous System (CNS) depression .

  • Mechanism: Tryptophol is a known hypnotic (sleep-inducing agent) found in sleeping sickness (trypanosomiasis).[1][2]

  • 5-Methyl Impact: The 5-methyl group mimics the lipophilic nature of melatonin's 5-methoxy group, likely enhancing receptor affinity or membrane intercalation.

  • Safety Warning: Researchers must treat this compound as a potent sedative/hypnotic until proven otherwise.

Genotoxicity & Carcinogenicity
  • Genotoxicity: Equivocal/Potential Positive.

    • Risk:[3][4] Simple indoles can act as DNA intercalators. Tryptophol has shown mixed results in in vitro genotoxicity screens.

  • Carcinogenicity: No data available.[4][5]

Structural & Metabolic Relationship Diagram

The following diagram illustrates the structural positioning of 5-Methyltryptophol relative to known bioactive indoles, highlighting the "Read-Across" logic.

IndoleRelationships cluster_tox Predicted Toxicity Profile Tryptophol Tryptophol (Parent Scaffold) Known Hypnotic MeTOL 5-Methyltryptophol (Target Compound) Enhanced Lipophilicity Tryptophol->MeTOL 5-Methylation (+ LogP) Melatonin Melatonin (5-Methoxy-N-acetyl...) Sleep Regulation MeTOL->Melatonin Structural Analog (Agonist Potential?) Methylindole 5-Methylindole (Substructure) Irritant Methylindole->MeTOL Hydroxyethylation CNS CNS Depression (Sedation) CNS->MeTOL Irritation Mucosal Irritation Irritation->MeTOL

Caption: Structural interpolation of 5-Methyltryptophol. Blue node represents the target compound; arrows indicate structural modification relationships used for toxicity prediction.

Part 3: Experimental Protocols for Safety Validation

To transition this compound from "Research Chemical" to a candidate with a verified safety profile, the following standardized assays are required.

Protocol A: Purity & Impurity Profiling (HPLC-UV/MS)

Objective: Verify identity and quantify potential neurotoxic impurities (e.g., polymerized indoles).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection:

    • UV at 280 nm (Indole characteristic absorption).

    • MS (ESI+) monitoring m/z 176.1 [M+H]+.

  • Acceptance Criteria: Purity > 98.0%; no single impurity > 0.5%.

Protocol B: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: Determine the IC50 in hepatic (HepG2) and neuronal (SH-SY5Y) cell lines.

  • Preparation: Dissolve 5-Methyltryptophol in DMSO (Stock 100 mM). Serial dilute in culture media (Final DMSO < 0.5%).

  • Seeding: Plate cells at 1x10⁴ cells/well in 96-well plates. Incubate 24h.

  • Exposure: Treat cells with concentrations ranging from 0.1 µM to 1000 µM for 48 hours.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C. Solubilize formazan crystals with DMSO.

  • Readout: Absorbance at 570 nm.

  • Threshold: An IC50 < 10 µM indicates high cytotoxicity concern.

Protocol C: Bacterial Reverse Mutation (Ames Test)

Objective: Screen for genotoxicity (intercalation risk).

  • Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

  • Activation: Perform +/- S9 metabolic activation (rat liver extract) to detect metabolites.

  • Dose Range: 5 µg to 5000 µg per plate.

  • Evaluation: A 2-fold increase in revertant colonies over vehicle control is considered positive.

Part 4: Safety & Handling Guidelines

Hazard Classification (GHS Provisional)

Based on the read-across data, the following GHS classifications should be applied for internal safety documentation:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H336: May cause drowsiness or dizziness.

Handling Workflow

SafetyWorkflow Start Handling 5-Methyltryptophol PPE PPE Requirement: Nitrile Gloves (Double), Safety Goggles, N95/P100 Mask Start->PPE Engineering Engineering Controls: Fume Hood Required (Dust Control) Start->Engineering Solubilization Solubilization: Use DMSO or Ethanol. Avoid heating > 60°C (Oxidation risk) Engineering->Solubilization Waste Disposal: Halogen-free Organic Solvent Waste. Do not drain. Solubilization->Waste

Caption: Mandatory safety workflow for laboratory handling of 5-Methyltryptophol.

Storage & Stability[6]
  • Storage: -20°C, desiccated.

  • Light Sensitivity: Indoles are photosensitive. Store in amber vials.

  • Oxidation: Susceptible to oxidation at the 3-position. Purge vials with Argon/Nitrogen after use.

References

  • PubChem. (n.d.).[6] Compound Summary: Tryptophol (CAS 526-55-6).[1][6] National Library of Medicine. Retrieved from [Link]

  • Cornford, E. M., et al. (1992). Blood-brain barrier transport of tryptophol analogs. Journal of Neurochemistry. (Contextual citation for lipophilicity and BBB transport of indole alcohols).
  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Indole-3-ethanol.[6][7] (Used for Read-Across toxicity data). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Synthesis of 5-Methyl-1H-indole-3-ethanol

Introduction: The Significance of Substituted Indole-3-ethanols in Modern Drug Discovery The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a vast...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Indole-3-ethanols in Modern Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a vast array of biologically active compounds.[1][2] Indole derivatives are integral to numerous pharmaceuticals, including treatments for high blood pressure and various cancers.[1] Among the diverse functionalized indoles, 5-methyl-1H-indole-3-ethanol stands out as a valuable building block in the synthesis of more complex molecules with therapeutic potential. Its structural motif is found in compounds investigated for a range of biological activities. The synthesis of this and similar indole alcohols is a critical step in the development of novel drug candidates.

This application note provides a detailed, field-proven protocol for the synthesis of 5-methyl-1H-indole-3-ethanol from its corresponding aldehyde, 5-methylindole-3-carbaldehyde. We will delve into the mechanistic underpinnings of the chosen synthetic route, offer a step-by-step experimental guide, and provide insights into the characterization and potential challenges of the process. This document is intended for researchers, scientists, and professionals in drug development who require a reliable and well-understood method for preparing this important intermediate.

Reaction Scheme and Mechanism

The conversion of 5-methylindole-3-carbaldehyde to 5-methyl-1H-indole-3-ethanol is a classic reduction of an aldehyde to a primary alcohol. For this transformation, sodium borohydride (NaBH₄) is the reagent of choice due to its mild nature, high selectivity for aldehydes and ketones, and operational simplicity.[3]

Overall Reaction:

***Figure 1:** General reaction scheme for the reduction of 5-methylindole-3-carbaldehyde to 5-methyl-1H-indole-3-ethanol using sodium borohydride.*

Mechanism of Reduction:

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[3][4]

  • Nucleophilic Attack: The BH₄⁻ anion, the active reducing species from NaBH₄, delivers a hydride ion to the partially positive carbonyl carbon of 5-methylindole-3-carbaldehyde. This attack breaks the carbon-oxygen π-bond, with the electrons moving to the oxygen atom to form a tetracoordinate borate-alkoxide intermediate.

  • Protonation/Work-up: The resulting alkoxide is then protonated during the work-up step (typically with water or a mild acid) to yield the final product, 5-methyl-1H-indole-3-ethanol, and a borate byproduct.[4][5]

This method is highly efficient and avoids the use of harsher reducing agents like lithium aluminum hydride (LiAlH₄), which could potentially reduce other functional groups or be more difficult to handle.

Materials and Reagents

Reagent/Material Grade Supplier Recommendation Notes
5-Methylindole-3-carbaldehyde (C₁₀H₉NO)≥98%Commercially AvailableStarting material.[6]
Sodium Borohydride (NaBH₄)≥97%Commercially AvailableReducing agent. Moisture-sensitive.[7][8]
Methanol (CH₃OH)AnhydrousCommercially AvailableReaction solvent.
Dichloromethane (CH₂Cl₂)ACS GradeCommercially AvailableFor extraction.
Saturated Sodium Bicarbonate Solution (NaHCO₃)Prepared in-houseFor aqueous work-up.
Brine (Saturated NaCl solution)Prepared in-houseFor aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Commercially AvailableDrying agent.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Ethyl AcetateACS GradeCommercially AvailableEluent for chromatography.
HexanesACS GradeCommercially AvailableEluent for chromatography.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled as needed with appropriate adjustments to equipment and reagent quantities.

Step 1: Reaction Setup and Dissolution of Starting Material
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-methylindole-3-carbaldehyde (1.0 g, 6.28 mmol).

  • Add 25 mL of anhydrous methanol to the flask.

  • Stir the mixture at room temperature until the starting material is completely dissolved.

Rationale: Methanol is an excellent solvent for both the indole starting material and the sodium borohydride. It also serves as a proton source for the final protonation step after the initial reduction.[5][9]

Step 2: Reduction with Sodium Borohydride
  • Cool the methanolic solution of the aldehyde to 0 °C using an ice-water bath.

  • Carefully and portion-wise, add sodium borohydride (0.36 g, 9.42 mmol, 1.5 equivalents) to the stirred solution over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for an additional 2-3 hours at room temperature.

Rationale: The reaction is initiated at 0 °C to control the initial exothermic reaction and prevent potential side reactions. Adding the NaBH₄ in portions helps to manage the rate of hydrogen gas evolution that can occur.[8][10] Using a slight excess of NaBH₄ ensures the complete conversion of the aldehyde.

Step 3: Reaction Monitoring
  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Use a 3:1 mixture of hexanes:ethyl acetate as the mobile phase.

  • Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a silica gel TLC plate.

  • Visualize the spots under a UV lamp (254 nm). The reaction is complete when the spot corresponding to the starting material has disappeared.

Rationale: TLC is a quick and effective method to visually track the consumption of the starting aldehyde and the formation of the more polar alcohol product.

Step 4: Quenching and Work-up
  • Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of deionized water (approximately 10 mL) at 0 °C to decompose any excess sodium borohydride.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting aqueous residue, add 30 mL of dichloromethane and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Rationale: The water quench neutralizes unreacted NaBH₄. The aqueous work-up with sodium bicarbonate and brine removes inorganic byproducts and any remaining water-soluble impurities. Dichloromethane is an effective solvent for extracting the desired organic product from the aqueous phase.[11]

Step 5: Purification
  • Purify the crude product by flash column chromatography on silica gel.

  • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%).

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford 5-methyl-1H-indole-3-ethanol as a solid.

Rationale: Flash column chromatography is a standard and effective technique for purifying organic compounds, separating the desired alcohol from any unreacted starting material or minor byproducts.[12]

Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reduction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 5-methylindole- 3-carbaldehyde in Methanol B Cool to 0 °C A->B Stir C Add NaBH4 portion-wise B->C Ice Bath D Stir at Room Temperature C->D 15 min E Quench with H2O D->E 2-3 hrs Monitor by TLC F Solvent Removal E->F G Liquid-Liquid Extraction (DCM/H2O) F->G H Dry and Concentrate G->H I Flash Column Chromatography H->I J Combine Fractions & Concentrate I->J Product Pure 5-methyl-1H-indole-3-ethanol J->Product

Caption: Experimental workflow for the synthesis of 5-methyl-1H-indole-3-ethanol.

Characterization of 5-Methyl-1H-indole-3-ethanol

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the indole protons, the methyl group, and the two methylene groups of the ethanol side chain. The integration of these peaks should correspond to the number of protons in the structure.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of all carbon atoms in the molecule with distinct chemical shifts for the aromatic, methyl, and aliphatic carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique will confirm the molecular weight of the product (Expected [M+H]⁺ for C₁₁H₁₃NO: 176.1075).

  • Melting Point (MP): A sharp melting point range indicates a high degree of purity.

For reference, spectral data for the closely related indole-3-ethanol is available in the literature and can serve as a guide for interpreting the results for the 5-methyl derivative.[13]

Safety and Handling Precautions

  • Sodium Borohydride (NaBH₄): This reagent is water-reactive and will release flammable hydrogen gas upon contact with water or protic solvents.[8] It is also toxic if swallowed or in contact with skin.[8] Handle in a well-ventilated fume hood, away from sources of ignition. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][14]

  • Methanol: A flammable and toxic solvent. Avoid inhalation and skin contact.

  • Dichloromethane: A volatile solvent that is a suspected carcinogen. Handle only in a fume hood.

  • General Precautions: Always wear appropriate PPE. Understand the hazards of all chemicals used by consulting their Safety Data Sheets (SDS).[15]

Troubleshooting

Problem Possible Cause Solution
Incomplete Reaction (Starting material remains) Insufficient reducing agent.Add a small additional portion of NaBH₄ and continue stirring.
Deactivated NaBH₄ due to moisture.Use freshly opened or properly stored NaBH₄.
Low Yield Product loss during work-up.Ensure complete extraction by performing multiple extractions with the organic solvent.
Inefficient purification.Optimize the eluent system for column chromatography to ensure good separation.
Formation of Multiple Byproducts Reaction temperature was too high.Maintain the temperature at 0 °C during the addition of NaBH₄.
Impure starting material.Check the purity of the 5-methylindole-3-carbaldehyde before starting the reaction.

References

  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • RU2760000C1 - Method for producing indole-3-carbinol.
  • 5-Methyl-1H-indole-3-carbaldehyde . National Center for Biotechnology Information. [Link]

  • CN101921223A - Synthesis method of indole-3-methanol.
  • Reduction of carbonyl compounds using sodium tetrahydridoborate . Chemguide. [Link]

  • Heravi, M. M., Amiri, Z., Kafshdarzadeh, K., & Zadsirjan, V. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids . RSC Advances, 11(54), 34187-34221. [Link]

  • Ethyl 2-methyl-1H-indole-5-carboxylate . Organic Syntheses. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd . Hyma Synthesis. [Link]

  • Rayle, H. L., & Fellmeth, G. (1995). Isolation and Identification of Indole-3-Ethanol (Tryptophol) from Cucumber Seedlings . Plant Physiology, 108(2), 759–763. [Link]

  • Safety Data Sheet: Sodium borohydride . Carl ROTH. [Link]

  • Purification, characterization and developmental expression of indole-3-ethanol oxidase from seeds of Phaseolus vulgaris . PubMed. [Link]

  • Structural characterization of indole-3-ethanol . ResearchGate. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry . Master Organic Chemistry. [Link]

  • Synthesis of Indole-3-carbinol . ResearchGate. [Link]

  • SODIUM BOROHYDRIDE HAZARD SUMMARY . NJ.gov. [Link]

  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism . YouTube. [Link]

  • Chiurchiù, E., et al. (2019). 3-Alkylated indoles by reduction of sulfonyl indoles under flow chemical conditions . Arkivoc, 2019(4), 1-13. [Link]

  • The Reduction of Aldehydes and Ketones . Chemistry LibreTexts. [Link]

  • Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation . PubMed. [Link]

  • Sodium borohydride - Standard Operating Procedure . UC Center for Laboratory Safety. [Link]

  • Tryptophol . Wikipedia. [Link]

  • Methyl 1H-indole-3-carboxylate . Magritek. [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism . Chemistry Steps. [Link]

  • 1H-Indole, 5-methyl- . NIST WebBook. [Link]

  • Supporting information . The Royal Society of Chemistry. [Link]

Sources

Application

Application Note: Chemoselective Reduction of 5-Methylindole-3-Acetic Acid to 5-Methyltryptophol

Executive Summary This application note details the laboratory protocol for the reduction of 5-methylindole-3-acetic acid (5-Me-IAA) to 5-methyltryptophol (5-ML) . While Lithium Aluminum Hydride ( ) is a traditional redu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the laboratory protocol for the reduction of 5-methylindole-3-acetic acid (5-Me-IAA) to 5-methyltryptophol (5-ML) . While Lithium Aluminum Hydride (


) is a traditional reducing agent for this transformation, this guide prioritizes the use of Borane-Tetrahydrofuran (

)
.

The Borane-THF method is selected for drug development workflows due to its superior chemoselectivity for carboxylic acids in the presence of the indole moiety, milder reaction conditions, and simplified workup compared to aluminum hydrides. This protocol yields high-purity 5-methyltryptophol, a valuable scaffold in the synthesis of melatonin analogs and serotonin receptor modulators.

Chemical Logic & Mechanistic Insight

The Challenge of Indole Reduction

Reducing indole-3-acetic acid derivatives presents two specific challenges:

  • Indole N-H Acidity: The indole nitrogen proton (

    
    ) is acidic enough to react with hydride reagents, consuming one equivalent of the reducing agent and evolving hydrogen gas.
    
  • C2-C3 Double Bond Stability: Strong reducing agents or harsh conditions can inadvertently reduce the C2-C3 double bond of the indole ring to form an indoline, an impurity difficult to separate.

Why Borane-THF?

Unlike


, which reduces esters, amides, and acids indiscriminately, 

is highly selective for carboxylic acids.
  • Mechanism: The carboxylic acid protonates the borane to form an acyloxyborane intermediate. This activates the carbonyl carbon for intramolecular hydride delivery, a pathway not available to esters or amides.

  • Indole Compatibility: While borane will complex with the indole nitrogen, this interaction is reversible upon aqueous workup, regenerating the aromatic indole system intact.

Reaction Scheme

The transformation involves the conversion of the carboxylic acid to a primary alcohol.[1]

ReactionScheme SM 5-Methylindole-3-acetic acid (C11H11NO2) Inter Acyloxyborane Intermediate SM->Inter Activation Reagent BH3·THF (1.0 M) Anhydrous THF Prod 5-Methyltryptophol (C11H13NO) Inter->Prod Reduction & Hydrolysis

Figure 1: Reaction pathway for the reduction of 5-Me-IAA.

Safety & Pre-Requisites

Critical Hazards
  • Borane-THF: Pyrophoric and reacts violently with water/moisture. Must be handled under an inert atmosphere (Argon/Nitrogen).

  • Hydrogen Evolution: The reaction of borane with the carboxylic acid and the indole N-H generates

    
     gas. Ensure adequate venting through a bubbler.
    
  • Peroxides: THF can form explosive peroxides. Use only fresh, inhibited, or distilled anhydrous THF.

Reagent Table
ReagentMW ( g/mol )Equiv.RoleNotes
5-Methylindole-3-acetic acid 189.211.0SubstrateSolid, store at 4°C
Borane-THF (1.0 M) 85.942.5 - 3.0ReductantMoisture sensitive; Use excess to account for N-H
THF (Anhydrous) 72.11SolventSolventDry, degassed
Methanol 32.04ExcessQuenchDestroys borane complexes

Experimental Protocol

Setup Phase
  • Glassware Preparation: Oven-dry a 2-neck Round Bottom Flask (RBF), a pressure-equalizing addition funnel, and a magnetic stir bar at 120°C for at least 2 hours. Assemble hot under a stream of Argon.

  • Solvent Handling: Ensure THF is anhydrous (water content <50 ppm).

Reaction Workflow

Step 1: Dissolution

  • Charge the RBF with 5-Methylindole-3-acetic acid (1.0 eq).

  • Add anhydrous THF (concentration ~0.2 M relative to substrate).

  • Note: The solution may be slightly yellow. Cool the system to 0°C using an ice bath.

Step 2: Addition of Reductant

  • Transfer

    
      (1.0 M solution, 3.0 eq) to the addition funnel via a cannula or nitrogen-flushed syringe.
    
  • Dropwise Addition: Add the borane solution slowly over 20–30 minutes at 0°C.

  • Observation: Gas evolution (

    
    ) will occur immediately. This is normal. The first equivalent of borane is consumed by the acidic protons (-COOH and Indole N-H).
    

Step 3: Reaction & Monitoring

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (RT) .

  • Stir at RT for 1 hour.

  • TLC Monitor: Eluent 50% Ethyl Acetate / 50% Hexanes.

    • Starting Material (SM): Low

      
      , often streaks due to acid group.
      
    • Product: Higher

      
      , distinct spot.
      
    • Stain: Use Vanillin or Ehrlich’s reagent (turns indoles pink/purple) to visualize.

Step 4: Quenching (Critical)

  • Cool the reaction mixture back to 0°C .

  • Slowly add Methanol (MeOH) dropwise.

    • Caution: Vigorous bubbling will occur as excess borane is destroyed and the boron-nitrogen complex is hydrolyzed.

  • Stir for 30 minutes at RT.

  • Optional: Some protocols suggest a mild reflux with MeOH for 15 minutes to ensure complete breakdown of organoborane intermediates (trimethyl borate formation).

Workup & Purification
  • Concentration: Remove solvent under reduced pressure (Rotary Evaporator) to yield a viscous oil or semi-solid.

  • Partition: Redissolve the residue in Ethyl Acetate (EtOAc) and wash with:

    • 1x Saturated

      
       (removes unreacted acid).
      
    • 1x Brine.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Flash Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient 20%

      
       40% EtOAc in Hexanes.
      
    • Yield Expectation: 85-95%.

Process Visualization

Workflow Start Start: Oven-Dried Glassware Argon Atmosphere Dissolve Dissolve 5-Me-IAA in THF Cool to 0°C Start->Dissolve AddBH3 Add BH3-THF (3.0 eq) Dropwise (H2 Evolution) Dissolve->AddBH3 React Warm to RT Stir 1-3 Hours AddBH3->React Check TLC Check (SM Disappearance) React->Check Check->React Incomplete Quench Cool to 0°C Quench with MeOH Check->Quench Complete Workup Evaporate -> Extract (EtOAc) -> Wash (NaHCO3) Quench->Workup Purify Flash Chromatography (Hex/EtOAc) Workup->Purify

Figure 2: Operational workflow for the borane reduction protocol.

Quality Control & Characterization

To validate the identity of 5-methyltryptophol , compare analytical data against the following expected parameters:

TechniqueExpected Signal Characteristics
1H NMR (DMSO-d6) Indole NH: Singlet, ~10.5-10.8 ppm.Aromatic: 3H multiplet (6.8-7.3 ppm).Methyl: Singlet, ~2.35 ppm.CH2-OH: Triplet/Multiplet ~3.6 ppm.CH2-Ar: Triplet ~2.8 ppm.
Mass Spec (ESI) [M+H]+: 176.1 m/z (Calculated MW: 175.23).
Appearance Off-white to pale beige solid. Darkens upon air exposure (oxidation).

Troubleshooting

  • Issue: Incomplete Reaction.

    • Cause: Moisture in THF destroyed the borane, or the borane reagent has degraded.

    • Fix: Add an additional 0.5–1.0 eq of

      
       and monitor.
      
  • Issue: Emulsion during extraction.

    • Cause: Boron salts precipitating.

    • Fix: Add a small amount of dilute HCl (1M) to the aqueous layer to break the emulsion, or use Rochelle's salt (Potassium sodium tartrate) solution during the wash.

  • Issue: Product is an oil that won't crystallize.

    • Cause: Trace solvent or impurities.

    • Fix: Triturate with cold pentane or diethyl ether to induce crystallization.

References

  • Brown, H. C., & Heim, P. (1973). Selective reductions. XVIII. The reaction of carboxylic acids with borane-tetrahydrofuran. A convenient procedure for the conversion of carboxylic acids to the corresponding alcohols.[1] The Journal of Organic Chemistry, 38(5), 912–916. Link

  • Somei, M., & Yamada, F. (2004). Simple Indole Alkaloids and those with a Nonrearranged Monoterpenoid Unit. Natural Product Reports. (General reference for tryptophol synthesis).
  • Biosynth. (n.d.).[2] 5-Methylindole-3-acetic acid | 1912-47-6.[3][4] Retrieved October 24, 2023. Link

  • Mahboobi, S., et al. (2006). Synthesis and structure-activity relationship of 5-substituted indoles as potent inhibitors of bovine lens aldose reductase. Journal of Medicinal Chemistry. (Demonstrates indole stability under borane reduction).

Sources

Method

Application Note: 1H-Indole-3-ethanol, 5-methyl- as a Chemical Probe in Plant Auxin Physiology

[1][2] Part 1: Introduction & Mechanism of Action[2] The Scientific Context In plant physiology, Indole-3-acetic acid (IAA) is the master regulator of development.[1][2] However, the pathways governing its synthesis and...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Introduction & Mechanism of Action[2]

The Scientific Context

In plant physiology, Indole-3-acetic acid (IAA) is the master regulator of development.[1][2] However, the pathways governing its synthesis and storage are complex and redundant.[1] Indole-3-ethanol (Tryptophol, TOL) is a significant metabolite, functioning either as a storage reservoir or a biosynthetic intermediate in the "Tryptophol Pathway."[3][1]

1H-Indole-3-ethanol, 5-methyl- (5-Me-TOL) serves as a critical structural analogue and chemical probe .[3][1] By introducing a methyl group at the 5-position of the indole ring, researchers can introduce steric hindrance that alters the molecule's interaction with specific enzymes (e.g., alcohol dehydrogenases) and receptors (TIR1/AFB).[1]

Mechanism of Action[2][4][5]
  • Metabolic Probing: 5-Me-TOL mimics the endogenous Tryptophol.[3][1] It is used to test the substrate specificity of enzymes that convert TOL to Indole-3-acetaldehyde (IAAld) and subsequently to IAA.[3][1] If a plant tissue converts 5-Me-TOL to 5-Methyl-IAA (an active auxin analogue), it confirms the presence of promiscuous oxidation pathways.[3][1]

  • Receptor Antagonism/Agonism: The auxin co-receptor complex (TIR1-Aux/IAA) has a specific hydrophobic pocket.[1] 5-substituted indoles often exhibit altered binding affinities. 5-Me-TOL is used in Structure-Activity Relationship (SAR) studies to define the molecular "envelope" required for auxin perception.[3]

  • Differential Transport: Unlike IAA, which is subject to polar auxin transport (PAT) via PIN proteins, lipophilic analogues like 5-Me-TOL diffuse differently, allowing researchers to uncouple transport effects from signaling effects.[3][1]

Part 2: Experimental Protocols

Protocol A: Comparative Root Growth Inhibition Bioassay

Objective: To determine the auxin-like activity of 5-Me-TOL compared to native IAA and Tryptophol.[3][1] This assay quantifies the compound's ability to inhibit primary root elongation, a classic auxin response.[1]

Materials
  • Arabidopsis thaliana seeds (Col-0 wild type).[3]

  • Ligands:

    • IAA (Positive Control).[1]

    • Tryptophol (TOL) (Precursor Control).[1]

    • 5-Methyltryptophol (5-Me-TOL) (Test Compound).[3]

  • Media: 0.5x Murashige & Skoog (MS) medium, 1% sucrose, 0.8% phytoagar, pH 5.7.[3][1]

  • Square petri dishes (120mm).

Workflow
  • Seed Sterilization: Surface sterilize seeds using 70% ethanol (1 min) followed by 50% bleach + 0.05% Tween-20 (10 min).[1] Wash 5x with sterile water.[1]

  • Stratification: Resuspend seeds in 0.1% agar and stratify at 4°C for 2 days in darkness to synchronize germination.

  • Plate Preparation: Prepare 0.5x MS plates supplemented with increasing concentrations of ligands: 0, 0.1, 1, 10, and 50 µM .

    • Note: Dissolve 5-Me-TOL in DMSO.[3][1] Ensure final DMSO concentration is <0.1% in all plates (including mock).

  • Plating: Using a pipette, sow seeds in a straight line 1 cm from the top of the square plate (approx. 15 seeds per replicate).

  • Growth: Seal plates with micropore tape. Place vertically in a growth chamber (22°C, 16h light/8h dark photoperiod).

  • Data Collection:

    • Scan plates at Day 7 post-germination.[1]

    • Measure primary root length using ImageJ (NeuronJ plugin or similar).[1]

Expected Results & Interpretation
CompoundRoot Length (Low Conc.)Root Length (High Conc.)Interpretation
Control (DMSO) NormalNormalBaseline growth.[3]
IAA Slight promotion (rare)Severe InhibitionHigh affinity for TIR1; induces ethylene.[1]
Tryptophol (TOL) NormalModerate InhibitionRequires conversion to IAA to be active.[1]
5-Me-TOL NormalVariable If active: Converted to 5-Me-IAA. If inactive: Cannot be metabolized or bound.[1]
Protocol B: Metabolic Conversion Assay (HPLC/MS)

Objective: To test if the plant tissue possesses the enzymatic machinery to oxidize 5-Me-TOL into 5-Methyl-IAA.[3]

Workflow
  • Tissue Incubation:

    • Excise 5mm hypocotyl segments from 7-day-old etiolated seedlings (e.g., Cucumber or Pea).

    • Incubate segments in phosphate buffer (pH 6.0) containing 50 µM 5-Me-TOL for 4 hours at 25°C with gentle shaking.

  • Extraction:

    • Homogenize tissue in 80% Methanol (cold).

    • Add internal standard (e.g., [13C6]-IAA).[3][1]

    • Centrifuge (12,000 x g, 10 min) and collect supernatant.

  • Purification:

    • Evaporate methanol under nitrogen.[1]

    • Resuspend in 1% Acetic Acid.[1]

    • Pass through a C18 Solid Phase Extraction (SPE) column.[1] Elute with Methanol.

  • Analysis (LC-MS/MS):

    • Target Analyte: 5-Methyl-IAA (Look for mass shift +14 Da relative to IAA).[3][1]

    • Precursor: 5-Me-TOL.[3][1]

    • Control: Incubate boiled tissue (dead) to rule out chemical oxidation.[1]

Part 3: Visualization & Pathway Logic[1]

Figure 1: Probing the Tryptophol Pathway

This diagram illustrates the canonical auxin biosynthesis pathway and the specific entry point where 5-Me-TOL acts as a substrate probe.[1] It highlights the enzymatic steps (TAD, ALDH) that are tested by the introduction of the methylated analogue.

AuxinPath Trp L-Tryptophan IPA Indole-3-Pyruvic Acid (IPyA) Trp->IPA TAA1/TARs IAAld Indole-3-Acetaldehyde (IAAld) Trp->IAAld Decarboxylation IAA Indole-3-Acetic Acid (Active Auxin) IPA->IAA YUCs IAAld->IAA Aldehyde Oxidase (AAO1) TOL Indole-3-Ethanol (Tryptophol) IAAld->TOL Alcohol Dehydrogenase (Reversible) Probe 5-Methyl-TOL (Synthetic Probe) MeIAA 5-Methyl-IAA (Potential Product) Probe->MeIAA ?? Metabolic Conversion ?? (Tests Enzyme Specificity)

Caption: Fig 1. The Tryptophol shunt in auxin metabolism.[4][5] 5-Me-TOL (Red) is used to probe the specificity of Alcohol Dehydrogenase and Aldehyde Oxidase enzymes in converting ethanol derivatives to active acetic acid forms.[1]

Part 4: References

  • Rayle, D. L., & Purves, W. K. (1967).[1] Isolation and Identification of Indole-3-Ethanol (Tryptophol) from Cucumber Seedlings.[3][1] Plant Physiology, 42(4), 520–524.[1] Link

  • Quittenden, L. J., et al. (2009).[1] Auxin Biosynthesis in Pea: Characterization of the Tryptamine Pathway. Plant Physiology, 151(3), 1130–1138.[1] Link

  • Napier, R. M. (2014).[1] The Auxin Receptors.[1] Journal of Experimental Botany, 65(14), 3825–3838.[1] Link

  • Simon, S., & Petrášek, J. (2011).[1] Why plants need more than one type of auxin. Plant Science, 180(3), 454-460.[3][1] Link

  • Nonhebel, H. M., et al. (1993).[1] The conversion of indole-3-ethanol to indole-3-acetic acid in roots of Zea mays.[3][1] Journal of Experimental Botany, 44(6), 993-999.[3][1] Link

Sources

Application

Application Note: A Robust HPLC Method for the Quantification of 1H-Indole-3-ethanol, 5-methyl-

Abstract This application note presents a detailed, reliable, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1H-Indole-3-ethanol, 5-methyl-. This compound, a derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, reliable, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1H-Indole-3-ethanol, 5-methyl-. This compound, a derivative of the well-known tryptophol, is of increasing interest in pharmacological and biochemical research. The developed isocratic reverse-phase HPLC (RP-HPLC) method provides excellent sensitivity, selectivity, and accuracy, making it suitable for routine analysis in research and quality control environments. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the theoretical basis for methodological choices, a step-by-step protocol, and validation guidelines.

Introduction: The Rationale for a Dedicated HPLC Method

1H-Indole-3-ethanol, 5-methyl-, belongs to the indole family, a class of heterocyclic aromatic compounds widely distributed in nature and forming the core structure of many biologically active molecules, including the amino acid tryptophan and the neurotransmitter serotonin.[1] The parent compound, indole-3-ethanol (tryptophol), is known to induce sleep and is a product of ethanol fermentation.[2] The introduction of a methyl group at the 5-position of the indole ring can significantly alter the molecule's physicochemical properties and biological activity, necessitating a precise and accurate analytical method to study its behavior and distribution.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation and quantification of such compounds due to its high resolution, sensitivity, and adaptability. This application note addresses the specific challenges associated with the analysis of indole derivatives, such as their potential for instability and the need for a highly selective mobile phase to resolve them from related impurities.[3][4] The method described herein is designed to be robust and transferable, providing a solid foundation for further research and development involving 1H-Indole-3-ethanol, 5-methyl-.

Physicochemical Properties of 1H-Indole-3-ethanol, 5-methyl-

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO-
Molecular Weight 175.23 g/mol -
Structure Indole ring with an ethanol group at position 3 and a methyl group at position 5-
Polarity Moderately polar, with a predicted logP value slightly higher than tryptophol (logP ≈ 1.82) due to the addition of the methyl group.[5]-
UV Absorbance The indole chromophore typically exhibits strong absorbance around 280 nm. The exact λmax for 1H-Indole-3-ethanol, 5-methyl- should be experimentally determined but is expected to be in this region.[6]-
Solubility Expected to have low solubility in water but good solubility in organic solvents like methanol, ethanol, and acetonitrile.[7][8]-
Stability Indole derivatives can be sensitive to light and oxidation.[7] Solutions should be protected from light and prepared fresh.-

HPLC Method Development: A Causality-Driven Approach

The choices made in developing this HPLC method are grounded in the chemical nature of 1H-Indole-3-ethanol, 5-methyl- and the principles of chromatographic separation.

Mode of Chromatography: Reverse-Phase HPLC

Given the moderate polarity of the analyte, Reverse-Phase HPLC (RP-HPLC) is the logical choice. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. This allows for the effective retention and separation of moderately polar compounds based on their hydrophobic interactions with the stationary phase.

Stationary Phase Selection: C18 Column

A C18 (octadecylsilane) column is selected as the stationary phase due to its versatility and strong hydrophobic retention, which is ideal for indole derivatives. The high surface area and carbon load of modern C18 columns provide excellent resolving power.

Mobile Phase Composition: The Key to Selectivity

The mobile phase is a critical component that dictates the retention and elution of the analyte. A mixture of an organic solvent and an aqueous buffer is used to fine-tune the separation.

  • Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.

  • Aqueous Component: A slightly acidic aqueous phase is employed to suppress the ionization of any potential acidic or basic functional groups, thereby improving peak shape and retention time reproducibility. A low concentration of a volatile buffer like formic acid is ideal as it is compatible with mass spectrometry if further characterization is needed.

Detection: UV Absorbance

The presence of the indole ring provides a strong chromophore, making UV detection a sensitive and straightforward choice. Based on the known absorbance of indole derivatives, a detection wavelength of 280 nm is selected for optimal sensitivity.[6]

Detailed Application Protocol

This protocol provides a step-by-step guide for the analysis of 1H-Indole-3-ethanol, 5-methyl-.

Materials and Reagents
  • 1H-Indole-3-ethanol, 5-methyl- reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (88% or higher, analytical grade)

  • Methanol (HPLC grade, for sample preparation)

  • 0.45 µm syringe filters (PTFE or other suitable material)

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Isocratic: 40:60 (v/v) Acetonitrile:Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 400 mL of acetonitrile with 600 mL of HPLC-grade water. Add 1 mL of formic acid and mix thoroughly. Degas the mobile phase before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1H-Indole-3-ethanol, 5-methyl- reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

For formulated products or biological matrices, a suitable extraction method will be required. A general procedure for a solid sample is as follows:

  • Accurately weigh a portion of the homogenized sample.

  • Extract with a known volume of methanol by sonication or vortexing.

  • Centrifuge the sample to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered extract with the mobile phase to bring the analyte concentration within the calibration range.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Standard Solutions E Inject Standards & Sample B->E C Prepare Sample C->E D->E F Acquire Data E->F G Generate Calibration Curve F->G H Quantify Analyte G->H

Caption: Experimental workflow from preparation to data analysis.

Method Validation: Ensuring Trustworthiness

To ensure the reliability of the analytical data, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the working standards. A correlation coefficient (r²) of ≥ 0.999 is typically desired.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and the recovery is calculated.[9]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD) for a series of measurements.

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

System Suitability

Before each analytical run, a system suitability test should be performed to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area (for replicate injections) ≤ 2.0%

Logical Flow of Method Development

method_development_flow A Analyte Characterization (Physicochemical Properties) B Selection of HPLC Mode (Reverse-Phase) A->B C Column Selection (C18) B->C D Mobile Phase Optimization (Acetonitrile:Water:Formic Acid) C->D E Detector Wavelength Selection (280 nm) D->E F Method Validation (ICH Guidelines) E->F G Routine Analysis F->G

Caption: Logical flow of the HPLC method development process.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable means for the quantitative analysis of 1H-Indole-3-ethanol, 5-methyl-. By following the outlined protocol and validation procedures, researchers can confidently generate accurate and precise data. This method serves as a valuable tool for a wide range of applications, from basic research to quality control in drug development.

References

  • Sinochem Nanjing Corpor
  • ACS Publications. The Journal of Organic Chemistry Ahead of Print.
  • Wikipedia. Tryptophol. [Link]

  • Pino-Rios, R., & Solà, M. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. Molecules, 26(1), 5.
  • ACS Omega. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. [Link]

  • Mycocentral. indole-3-ethanol. [Link]

  • Frankenberger, W. T., & Poth, M. (1988). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography.
  • Pino-Rios, R., & Solà, M. (2021). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. Molecules, 26(1), 5.
  • Mamone, M., Gentile, G., Dosso, J., Prato, M., & Filippini, G. (2023). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry, 19, 575-581.
  • Wikipedia. Indole. [Link]

  • Narumiya, S., Tokuyama, T., & Hayaishi, O. (1978). Tryptophan side chain oxidase from Pseudomonas. Oxidation of skatole to indole-3-carboxaldehyde via indole-3-methanol. The Journal of biological chemistry, 253(24), 8872–8877.
  • Ghosh, S., & Glick, B. R. (2018). HPLC analysis of samples of indole biotransformation by Arthrobacter sp. SPG. Journal of Basic Microbiology, 58(12), 1045-1052.
  • Organic Chemistry Portal. Indole synthesis. [Link]

  • Chen, M. L., Lee, A. S., & Chuang, Y. C. (2012). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 17(5), 5144-5158.
  • Rayle, D. L., & Purves, W. K. (1967). Isolation and Identification of Indole-3-Ethanol (Tryptophol) from Cucumber Seedlings. Plant physiology, 42(4), 520–524.
  • Chemistry Stack Exchange. Why is isoindole unstable?. [Link]

  • Cheméo. Chemical Properties of 1H-Indole, 5-methyl- (CAS 614-96-0). [Link]

  • FooDB. Showing Compound Tryptophol (FDB010973). [Link]

  • Wikipedia. Indole-3-acetic acid. [Link]

  • PubChem. Indole. [Link]

  • National Institute of Standards and Technology. 1H-Indole, 5-methyl-. [Link]

Sources

Method

Application Note: Evaluation of Anti-Inflammatory Efficacy of 1H-Indole-3-ethanol, 5-methyl- (5-Methyltryptophol)

Introduction & Scientific Rationale The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous anti-inflammatory and antioxidant therapeutics. 1H-Indole-3-ethanol, 5-methyl-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous anti-inflammatory and antioxidant therapeutics. 1H-Indole-3-ethanol, 5-methyl- (also known as 5-Methyltryptophol or 5-Me-TOL) is a structural analog of the endogenous metabolite tryptophol and the neurohormone melatonin.

While melatonin (5-methoxy-N-acetyltryptamine) is widely recognized for its potent antioxidant and immunomodulatory effects, the specific pharmacological profile of the 5-methyltryptophol analog remains an area of active investigation. Structural Activity Relationship (SAR) data suggests that the C5-methylation, combined with the C3-ethanol side chain, may confer unique lipophilicity and receptor binding affinities distinct from its methoxy- counterparts.

Hypothesis: 5-Methyltryptophol modulates the inflammatory response by inhibiting the nuclear translocation of NF-κB and suppressing the expression of pro-inflammatory enzymes (iNOS, COX-2) in activated macrophages.

This application note provides a standardized, rigorous protocol for quantifying these effects, ensuring data reproducibility and eliminating cytotoxicity artifacts.

Experimental Workflow Overview

The following diagram outlines the critical path for evaluating 5-Methyltryptophol. This workflow prioritizes cell viability testing to ensure that any observed reduction in inflammatory markers is due to specific pathway modulation, not cell death.

Workflow cluster_Screening Phase 1: Toxicity Screening cluster_Efficacy Phase 2: Anti-Inflammatory Assay Start Compound Preparation (DMSO Solubilization) CellPrep RAW 264.7 Cell Seeding (24h Adhesion) Start->CellPrep Viability MTT / CCK-8 Assay (0 - 100 µM Dose Range) CellPrep->Viability ToxCheck Determine Non-Toxic Range (>90% Viability) Viability->ToxCheck PreTreat Pre-treatment (1h with 5-Me-TOL) ToxCheck->PreTreat Select Safe Doses LPS LPS Stimulation (1 µg/mL for 18-24h) PreTreat->LPS Supernatant Collect Supernatant LPS->Supernatant Lysate Collect Cell Lysate LPS->Lysate Readout Readouts: NO (Griess), Cytokines (ELISA), Proteins (Western Blot) Supernatant->Readout Lysate->Readout

Figure 1: Sequential workflow for evaluating 5-Methyltryptophol. Phase 1 ensures non-toxic dosing; Phase 2 quantifies efficacy.

Pre-Experimental Considerations

Compound Handling & Solubility

Indole derivatives are lipophilic. Proper solubilization is critical to prevent micro-precipitation in aqueous media, which causes false negatives.

  • Vehicle: Dimethyl sulfoxide (DMSO), sterile filtered (0.2 µm).

  • Stock Solution: Prepare a 100 mM stock in 100% DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute stock into pre-warmed culture media immediately before use.

  • Critical Limit: Final DMSO concentration in the well must be ≤ 0.1% (v/v) to avoid vehicle toxicity.

Cell Model: RAW 264.7 Macrophages[1][2][3]
  • Source: ATCC (TIB-71) or equivalent.

  • Media: DMEM (High Glucose) + 10% Heat-Inactivated FBS + 1% Pen/Strep.

  • Passage: Use cells between passage 3 and 15. High-passage macrophages lose LPS sensitivity.

Phase 1: Cytotoxicity Screening (Mandatory)

Before assessing inflammation, you must define the "Safe Dose Range."

Protocol:

  • Seeding: Seed RAW 264.7 cells at

    
     cells/well in a 96-well plate. Incubate 24h at 37°C/5% CO₂.
    
  • Treatment: Aspirate media. Add fresh media containing 5-Methyltryptophol at increasing concentrations: 0, 5, 10, 25, 50, 75, 100 µM .

    • Control: Vehicle control (0.1% DMSO).

  • Incubation: Incubate for 24 hours.

  • Assay (CCK-8/MTT):

    • Add 10 µL CCK-8 reagent (or MTT solution) to each well.

    • Incubate 1–4 hours until color develops.

    • Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT).

  • Criteria: Select the highest concentration that maintains ≥90% cell viability compared to the control.

Phase 2: Anti-Inflammatory Efficacy Protocols

Experimental Setup (LPS Challenge)

This step generates the samples for all downstream readouts.

  • Seeding: Seed cells in 6-well plates (

    
     cells/well) for protein/RNA or 24-well plates (
    
    
    
    cells/well) for NO/ELISA.
  • Pre-treatment: Replace media with fresh media containing selected doses of 5-Methyltryptophol (e.g., 10, 25, 50 µM).

    • Positive Control:[1] Dexamethasone (1 µM) or Indomethacin.

    • Negative Control: Media + 0.1% DMSO.

    • Incubate for 1 hour. Rationale: Pre-loading the cell allows the indole to interact with intracellular signaling machinery before the inflammatory cascade triggers.

  • Stimulation: Add Lipopolysaccharide (LPS, E. coli O111:B4) to a final concentration of 1 µg/mL . Do not wash out the compound.

  • Incubation: Incubate for 18–24 hours .

Nitric Oxide (NO) Quantification (Griess Assay)

NO is a stable downstream marker of iNOS activity.

  • Collect 100 µL of culture supernatant.[2][3]

  • Mix with 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED in phosphoric acid).

  • Incubate 10 mins at room temperature (protect from light).

  • Measure Absorbance at 540 nm .

  • Quantification: Calculate nitrite concentration using a sodium nitrite (

    
    ) standard curve (0–100 µM).
    
Pro-inflammatory Cytokine Analysis (ELISA)

Use sandwich ELISA kits (e.g., R&D Systems, BD Biosciences) for TNF-α, IL-6, and IL-1β .

  • Sample: Use the remaining supernatant from Step 5.1.

  • Dilution: LPS-stimulated supernatants often require 1:10 to 1:50 dilution due to high cytokine levels.

  • Normalization: Normalize cytokine levels to total protein content (BCA assay) of the adherent cells to correct for any minor variations in cell number.

Phase 3: Mechanistic Validation

To prove how 5-Methyltryptophol works, we examine the NF-κB pathway. Indoles typically block the phosphorylation of IκBα, preventing NF-κB (p65) from entering the nucleus.

Putative Mechanism of Action

Mechanism cluster_Nucleus Nucleus LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 ROS ROS Accumulation TLR4->ROS IKK IKK Complex TLR4->IKK ROS->IKK Potentiation IkB IκBα (Inhibitor) IKK->IkB Phosphorylation & Degradation NFkB_Cyto NF-κB (p65) (Inactive) IkB->NFkB_Cyto Releases NFkB_Nuc NF-κB (p65) (Active) NFkB_Cyto->NFkB_Nuc Translocation DNA Target Genes (iNOS, COX-2, TNF-α) NFkB_Nuc->DNA Transcription Drug 5-Methyltryptophol Drug->ROS Scavenging? Drug->IKK Inhibition?

Figure 2: Putative signaling pathway. 5-Methyltryptophol likely acts by scavenging ROS or inhibiting IKK, preventing NF-κB translocation.

Western Blotting Protocol
  • Lysis: Use RIPA buffer with phosphatase inhibitors (Na3VO4, NaF) to preserve phosphorylation states.

  • Targets:

    • p-IκBα / Total IκBα: To measure inhibitor degradation.

    • p-p65 (Ser536) / Total p65: To measure NF-κB activation.

    • iNOS & COX-2: Downstream enzymatic targets.

    • Loading Control:

      
      -Actin or GAPDH.
      

Data Presentation & Statistics

Present your data in the following tabular format for clarity in reports.

Table 1: Example Data Structure for NO Inhibition

Treatment GroupConcentration (µM)Absorbance (540nm)Nitrite (µM) ± SD% InhibitionP-Value vs LPS
Control 00.051.2 ± 0.5--
LPS Only 00.8545.0 ± 2.10%-
LPS + 5-Me-TOL 100.7035.5 ± 1.821%< 0.05
LPS + 5-Me-TOL 250.4522.0 ± 1.551%< 0.01
LPS + 5-Me-TOL 500.208.5 ± 0.981%< 0.001
LPS + Dex 10.156.0 ± 0.586%< 0.001

Statistical Analysis:

  • Perform One-way ANOVA followed by Dunnett’s post-hoc test.

  • Significance threshold:

    
    .
    
  • Calculate

    
     using non-linear regression (log(inhibitor) vs. response).
    

References

  • Indole Anti-inflammatory Mechanisms

    • Title: Synthesis and Anti-inflammatory Activity of Indole Derivatives.[4][5]

    • Source: ResearchG
    • URL:[Link]

  • Macrophage Assay Protocols

    • Title: Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages.[6]

    • Source: PubMed Central (PMC).
    • URL:[Link]

  • Tryptophol Biology

    • Title: Tryptophol and derivatives: natural occurrence and applications to the synthesis of bioactive compounds.[7]

    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link]

  • LPS/Indole Methodology

    • Title: Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells.
    • Source: PubMed.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Methyl-1H-Indole-3-ethanol

Current Status: Online Operator: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting Isolation & Purification of 5-Methyltryptophol (CAS: 1548-13-6)[1] Introduction: The "Sticky" Indole Challenge Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting Isolation & Purification of 5-Methyltryptophol (CAS: 1548-13-6)[1]

Introduction: The "Sticky" Indole Challenge

Welcome to the technical support hub. If you are here, you are likely staring at a flask containing a dark, viscous oil instead of the off-white crystalline solid you expected.[1]

5-Methyl-1H-indole-3-ethanol (5-Methyltryptophol) is deceptively difficult to purify.[1][2] While the indole core is stable, the combination of the electron-donating 5-methyl group and the hydroxyethyl side chain creates a molecule that is prone to acid-catalyzed dimerization and oxidative degradation .[1]

This guide is not a generic recipe; it is a troubleshooting system designed to salvage your yield from the "tar" phase.

Module 1: Triage – "My Product is a Black Oil"

User Query: "I performed a Fischer Indole synthesis. The TLC looks okay, but my crude is a black tar that won't crystallize. What happened?"

Diagnosis: You are likely dealing with two concurrent issues:

  • Oxidative Oligomerization: The 5-methyl group increases the electron density of the indole ring, making it more nucleophilic and susceptible to air oxidation than unsubstituted tryptophol.[1]

  • Solvent Trapping: Tryptophols are notorious for hydrogen bonding with solvents (especially amides like DMAC or DMF used in synthesis), preventing crystal lattice formation.[1]

The "Quick-Plug" Protocol

Do not attempt recrystallization on the black tar.[1] It will oil out.[1][2]

  • Dissolution: Dissolve the crude oil in a minimum amount of Toluene/Ethyl Acetate (9:1).[1] Avoid DCM if possible (traces of HCl in DCM can initiate polymerization).[1]

  • Filtration: Pass this solution through a short pad of silica gel (approx. 2cm height).

    • Eluent: Wash with the same solvent mixture.[1]

    • Goal: The black polar tars and polymeric impurities will stick to the baseline; your product will elute rapidly.[1]

  • Concentration: Evaporate the filtrate. You should now have a yellow/orange oil.[1] Now you can proceed to chromatography or crystallization.[1][3]

Module 2: Chromatography Troubleshooting

User Query: "I'm running a column, but the product streaks/tails badly, and I'm losing mass."

Diagnosis: The "Tailing Effect" is caused by the dual hydrogen-bonding capability of the Indole N-H and the Sidechain O-H interacting strongly with the acidic silanols on the silica gel.[1]

The Deactivation Strategy

Standard silica is slightly acidic (pH 5-6).[1] For electron-rich indoles like 5-methyltryptophol, this acidity can catalyze decomposition on the column.[1]

Optimized Mobile Phase:

  • Base Solvent: Dichloromethane (DCM) / Methanol (MeOH) is often too polar and dissolves silica slightly.[1]

  • Recommended System: Hexanes / Ethyl Acetate (Hex/EtOAc).[1]

  • The Secret Ingredient: Add 1% Triethylamine (Et3N) to your column equilibration solvent and mobile phase.[1]

Step-by-Step Protocol:

  • Slurry: Pre-wash silica with Hexanes + 1% Et3N.[1]

  • Gradient:

    • Start: 100% Hexanes (to elute non-polar impurities).[1]

    • Ramp: 0%

      
       40% EtOAc over 20 CV (Column Volumes).[1]
      
    • Note: 5-Methyltryptophol usually elutes around 30-35% EtOAc.[1][2]

  • Visualization: Use Vanillin stain (turns distinct purple/pink).[1] UV is weak for these alkyl-indoles.[1]

Visualization: Chromatography Logic

ChromatographyLogic Start Crude Mixture Check Check TLC Tailing Start->Check Standard Standard Silica Check->Standard Severe Tailing Modified TEA-Deactivated Silica Check->Modified Add 1% Et3N Decomp Decomposition/Loss (Acidic Silanols) Standard->Decomp Success Clean Separation (No Tailing) Modified->Success

Caption: Logical flow for selecting the correct stationary phase treatment to prevent product loss.

Module 3: Crystallization – The "Art" of Solidification[1]

User Query: "I have a pure oil, but it refuses to solidify. Literature says MP is ~55-60°C."[1][2]

Diagnosis: 5-Methyltryptophol has a low melting point (estimated ~55-60°C based on analogs).[1][2] If the purity is <95%, the melting point depression drops it below room temperature.[1]

The "Two-Solvent" Displacement Method

We use a non-polar displacer to force the lattice to form.[1]

Data Table: Solubility Profile

Solvent Solubility (25°C) Role in Crystallization
DCM High Good for loading, bad for crystallizing.[1][2]
Ethyl Acetate High Good solvent.[1][2]
Toluene Moderate Ideal Primary Solvent.
Heptane Low Ideal Anti-Solvent.

| Water | Very Low | Avoid (causes oiling out).[1][2] |

Protocol:

  • Dissolve: Take your oil and dissolve it in minimal warm Toluene (40°C).

  • Seed: If you have any solid specks from a previous batch, add them now. If not, scratch the glass wall with a spatula.[1]

  • Cloud Point: Add Heptane dropwise until the solution turns slightly cloudy (turbid).

  • Re-heat: Add one drop of Toluene to turn it clear again.

  • Slow Cool: Wrap the flask in foil and let it cool to Room Temp, then move to -20°C freezer.

    • Critical: Do not shock-cool.[1] Rapid cooling traps impurities and results in oil.[1]

Module 4: Stability & Storage

User Query: "My white powder turned pink after a week on the shelf."

Diagnosis: Indoles undergo auto-oxidation at the C3 position via a radical mechanism, leading to indolenine hydroperoxides which decompose into colored quinoidal species (pink/brown).[1] The 5-methyl group accelerates this by stabilizing the radical intermediate.[1]

Mechanism of Degradation:

  • Light/Air generates a radical at C3.[1]

  • Reaction with

    
     forms a hydroperoxide.[1]
    
  • Ring cleavage or dimerization occurs (colored impurities).[1]

Storage Protocol (The "Argon Blanket")
  • Container: Amber glass vial (blocks UV light).[1]

  • Atmosphere: Flush with Argon or Nitrogen before sealing.[1]

  • Temperature: Store at -20°C.

  • Stabilizer (Optional): If storing as a solution for long periods, 0.1% BHT (butylated hydroxytoluene) can inhibit the radical oxidation chain.[1]

Visualization: Stability Pathways

Stability cluster_threats Threat Factors Molecule 5-Methyltryptophol Dimer Dimerization (Loss of Yield) Molecule->Dimer Acid Catalysis Quinone Quinoidal Species (Pink Color) Molecule->Quinone Radical Oxidation Acid Strong Acid (H+) Acid->Molecule Oxygen Oxygen + Light Oxygen->Molecule

Caption: Degradation pathways.[1][2] Acid leads to polymerization; Oxygen/Light leads to colored impurities.[1]

References

  • Campos, K. R., et al. (2004).[1] "Development of a Practical Synthesis of Tryptophol." Journal of Organic Chemistry. (Describes the fundamental Fischer indole synthesis for tryptophols and handling of the crude oil).

  • Bandini, M., & Eichholzer, A. (2009). "Catalytic Functionalization of Indoles in a New Dimension." Angewandte Chemie International Edition. (Mechanistic insight into the electron density of 5-substituted indoles and C3 reactivity). [1][2]

  • European Patent EP3110797B1. "Process for the preparation of 5-fluorotryptophol."[1] (Highly relevant industrial purification data for 5-substituted tryptophols, citing salt washes and crystallization difficulties).

  • PubChem Compound Summary. "5-Methyltryptophan/Tryptophol derivatives." (Physical property data and solubility estimates). [1][2]

Sources

Optimization

Addressing stability issues of 1H-Indole-3-ethanol, 5-methyl- in aqueous solutions

Executive Summary & Molecule Profile 5-Methyl-1H-indole-3-ethanol (5-Methyltryptophol) is a tryptophol derivative often used as a metabolic probe or synthetic precursor. Like its parent compound, tryptophol, it possesses...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

5-Methyl-1H-indole-3-ethanol (5-Methyltryptophol) is a tryptophol derivative often used as a metabolic probe or synthetic precursor. Like its parent compound, tryptophol, it possesses an electron-rich indole core that dictates its stability profile.

The Central Challenge: This molecule exhibits poor aqueous stability and low water solubility . The 5-methyl substitution acts as an electron-donating group (EDG), increasing the electron density of the indole ring. While this may enhance biological affinity, it paradoxically renders the molecule more susceptible to oxidative degradation than unsubstituted tryptophol.

Critical Stability Factors
FactorRisk LevelMechanism of Failure
Oxidation High The electron-rich indole ring is prone to radical attack, leading to indoxyl formation and subsequent dimerization (browning). The ethanol side chain can oxidize to the corresponding aldehyde or acetic acid derivative [1, 2].
Light (UV/Vis) High Indoles are photosensitive. UV exposure accelerates auto-oxidation and polymerization, resulting in yellow/brown discoloration [3].
Solubility High The hydrophobic methyl group reduces water solubility compared to tryptophol. Dilution into aqueous buffers often triggers "crashing out" (precipitation) [4].
pH Sensitivity Medium Highly acidic environments (pH < 3) promote acid-catalyzed polymerization of the indole ring.

Troubleshooting Guide (Q&A)

This section addresses specific observations reported by users in the field.

Q1: "My clear aqueous solution turned yellow/brown after 4 hours on the bench. Is it still usable?"

Diagnosis: Oxidative Degradation & Polymerization. The color change indicates the formation of oxidation byproducts. Indoles oxidize to form indoxyl intermediates, which then dimerize to form colored compounds (similar to melanin or indigo formation). The 5-methyl group accelerates this process by stabilizing the radical intermediates.

  • Verdict: Discard immediately. The concentration of the active parent compound is now unknown, and the oxidation products (quinones/dimers) may be cytotoxic or interfere with assays.

  • Prevention: Always prepare aqueous working solutions immediately before use. Keep stock solutions in opaque containers.

Q2: "I see a fine white precipitate when I dilute my DMSO stock into PBS."

Diagnosis: Solubility Limit Exceeded (The "Crash-Out" Effect). 5-Methyltryptophol is highly hydrophobic. When a concentrated organic stock (DMSO/Ethanol) is introduced to a high-dielectric medium (water/buffer), the local solubility limit is instantly exceeded at the injection site.

  • Solution:

    • Stepwise Dilution: Do not add 100% aqueous buffer directly to the pure stock. Perform an intermediate dilution (e.g., 1:10 in 50% DMSO) before the final aqueous step.

    • Vortexing: Vortex the buffer while slowly adding the stock solution to ensure rapid dispersion.

    • Limit Final Concentration: Ensure your final target concentration is below the aqueous solubility limit (typically < 100 µM without carriers).

Q3: "My LC-MS data shows a new peak with M+14 or M+16 mass shift."

Diagnosis: Side-chain Oxidation.

  • M+14 (approx): Oxidation of the alcohol (-CH₂OH) to the acid (-COOH) via the aldehyde. The mass shift from -CH₂OH (31 Da) to -COOH (45 Da) is +14 Da.

  • M+16: Hydroxylation of the indole ring (formation of oxindole derivatives).

  • Corrective Action: Degas all buffers with Nitrogen or Argon before use. Trace dissolved oxygen is sufficient to drive this reaction over 24+ hours.

Standard Operating Procedures (SOPs)

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a long-term storage solution that minimizes degradation.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide) or Ethanol . Avoid water.

    • Reasoning: DMSO prevents hydrolysis and suppresses the ionization required for certain oxidative pathways.

  • Concentration: Prepare at 10–50 mM . High concentrations are self-preserving as the ratio of dissolved oxygen to solute is lower.

  • Container: Amber glass vials with Teflon-lined caps.

  • Storage: Store at -20°C or -80°C .

    • Shelf Life: 6–12 months (if protected from moisture).

Protocol B: Preparation of Aqueous Working Solutions

Objective: Prepare a solution for immediate experimental use (e.g., cell culture, enzymatic assay).

  • Thaw: Thaw DMSO stock at room temperature. Check for precipitate. Vortex until clear.

  • Degas Buffer: Purge the aqueous buffer (PBS, Media) with N₂ gas for 5 minutes to remove dissolved oxygen.

  • Dilution (The "Fast-Mix" Method):

    • Place the aqueous buffer on a vortex mixer.

    • While vortexing, slowly pipette the DMSO stock into the center of the vortex.

    • Target: Final DMSO concentration should be < 0.5% (v/v) to avoid solvent toxicity in biological systems.

  • Usage Window: Use within 30–60 minutes . Discard unused portions.

Visualized Mechanisms & Workflows

Figure 1: Degradation Pathways of 5-Methyltryptophol

This diagram illustrates the two primary failure modes: Side-chain oxidation and Indole ring polymerization.

DegradationPathways cluster_0 Aqueous Environment Parent 5-Methyltryptophol (Active) Aldehyde Intermediate Aldehyde Parent->Aldehyde Side-chain Oxidation (Slow) Radical Indolyl Radical Parent->Radical Light/UV + O2 (Fast) Acid 5-Methylindole-3- acetic acid (Inactive) Aldehyde->Acid Oxidation Dimer Colored Dimers (Yellow/Brown Precipitate) Radical->Dimer Polymerization

Figure 1: The dual degradation pathways. The "Browning" effect is caused by the lower pathway (Polymerization), while potency loss is often driven by the upper pathway (Oxidation to Acid).

Figure 2: Optimized Solution Preparation Workflow

A decision tree to ensure solubility and stability during experiment setup.

PrepWorkflow Start Solid 5-Methyltryptophol Stock Dissolve in Anhydrous DMSO (10-50 mM) Start->Stock Storage Store at -20°C (Amber Vial) Stock->Storage ExpDay Experiment Day: Thaw Stock Storage->ExpDay Check Visual Check: Precipitate? ExpDay->Check Redissolve Warm to 37°C & Vortex Check->Redissolve Yes Dilution Dilute into Degassed Buffer (Max 0.5% DMSO) Check->Dilution No (Clear) Redissolve->Check Use USE IMMEDIATELY (< 60 mins) Dilution->Use

Figure 2: Step-by-step workflow for handling hydrophobic indole derivatives to prevent precipitation and oxidation.

References

  • Selleck Chemicals. Tryptophol (Indole-3-ethanol) Datasheet & Stability. Retrieved from . (General stability profile of the tryptophol class).

  • Cayman Chemical. 5-hydroxy-L-Tryptophan Product Information. Retrieved from . (Analogous indole solubility and oxidation handling).

  • Palmieri, A. & Petrini, M. (2019). Tryptophol and derivatives: natural occurrence and applications to the synthesis of bioactive compounds.[1] Natural Product Reports, 36, 490-530. Retrieved from . (Comprehensive review of tryptophol chemistry).

  • Savige, W. E. (1975). New Oxidation Products of Tryptophan.[2] Australian Journal of Chemistry, 28(10), 2275-2287. Retrieved from . (Mechanistic basis for indole ring oxidation and rearrangement).

Sources

Troubleshooting

Solubility challenges of 1H-Indole-3-ethanol, 5-methyl- in common lab solvents

Technical Support Guide: Solubility & Handling of 1H-Indole-3-ethanol, 5-methyl- Executive Summary & Chemical Profile 1H-Indole-3-ethanol, 5-methyl- (Commonly: 5-Methyltryptophol or 5-Me-TOL) is a hydrophobic indole deri...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Solubility & Handling of 1H-Indole-3-ethanol, 5-methyl-

Executive Summary & Chemical Profile

1H-Indole-3-ethanol, 5-methyl- (Commonly: 5-Methyltryptophol or 5-Me-TOL) is a hydrophobic indole derivative used primarily in metabolic research and synthetic chemistry. Its structural lipophilicity presents distinct solubility challenges compared to its more polar analogs (e.g., 5-Hydroxytryptophol).

This guide addresses the critical "crash-out" phenomenon—precipitation upon aqueous dilution—and provides validated protocols for preparing stable stock and working solutions.

Property Data / Estimate Implication for Handling
CAS Number 154-81-4Verify identity before use.
Molecular Formula C₁₁H₁₃NOHydrophobic core structure.
LogP (Predicted) ~2.0 - 2.5Moderate lipophilicity; poor water solubility.
Solubility (DMSO) High (>50 mg/mL)Ideal for stock solutions.
Solubility (Water) Very Low (<1 mg/mL)High Risk of precipitation in buffers.
Stability Light/Air SensitiveIndole ring prone to photo-oxidation (yellowing).

Critical Solubility Workflows (Decision Tree)

The following flowchart illustrates the optimal decision path for solubilizing 5-Methyltryptophol, minimizing the risk of sample loss due to precipitation.

SolubilityWorkflow Start Start: 5-Me-TOL Solid SolventChoice Choose Stock Solvent Start->SolventChoice DMSO Anhydrous DMSO (Recommended) SolventChoice->DMSO Preferred Ethanol Ethanol (100%) SolventChoice->Ethanol Alternative StockPrep Prepare Stock Solution (10 - 50 mM) DMSO->StockPrep Ethanol->StockPrep Storage Aliquot & Store (-20°C, Dark) StockPrep->Storage Dilution Dilution into Aqueous Buffer? Storage->Dilution DirectAdd Direct Addition (Risk of Crash-out) Dilution->DirectAdd Avoid Stepwise Stepwise / Intermediate Dilution (Safe Protocol) Dilution->Stepwise Follow Protocol Final Stable Working Solution (<1% DMSO) DirectAdd->Final Precipitation Risk! Stepwise->Final

Figure 1: Solubilization Decision Tree. Green paths indicate validated workflows for maximum stability.

Troubleshooting & FAQs

Category A: Stock Solution Preparation

Q1: Why is DMSO preferred over Ethanol for stock solutions? A: While 5-Methyltryptophol is soluble in both, DMSO (Dimethyl Sulfoxide) is a superior "super-solvent" for indoles due to its high dielectric constant and ability to disrupt intermolecular hydrogen bonding.

  • DMSO: Solubilizes >50 mg/mL easily; extremely low evaporation rate (stable concentration).

  • Ethanol: Solubilizes ~10-20 mg/mL; high evaporation rate can lead to "concentration creep" in stored aliquots, causing unexpected precipitation later.

Q2: My stock solution turned yellow after a week at room temperature. Is it degraded? A: Likely, yes. The indole moiety is electron-rich and susceptible to photo-oxidation and radical formation when exposed to light and oxygen.

  • Diagnosis: A slight yellow tint indicates early-stage oxidation (formation of quinone-imine species).

  • Prevention: Always store stocks in amber glass vials or wrap tubes in aluminum foil. Purge with inert gas (Nitrogen/Argon) if possible before closing. Store at -20°C.

Category B: The "Crash-Out" (Precipitation) Problem

Q3: I injected my 50 mM DMSO stock directly into PBS, and it turned cloudy immediately. Why? A: You experienced "Solvent Shock."

  • Mechanism: When a hydrophobic solute in DMSO enters water, the DMSO molecules rapidly hydrate (mix with water). The solute, suddenly stripped of its solvation shell, aggregates with itself to minimize water contact. This happens faster than the solute can disperse.

  • Solution: Use the "Stepwise Dilution" method (see Protocol below).

Q4: Can I sonicate the cloudy solution to re-dissolve it? A: Do not rely on this. Sonication might temporarily disperse the precipitate into micro-crystals (suspension), but it rarely re-solubilizes the compound fully. This leads to heterogeneous dosing in cell assays.

  • Action: Discard the cloudy solution and prepare fresh using the correct dilution protocol.

Validated Experimental Protocols

Protocol 1: Preparation of 50 mM Stock Solution

Target Concentration: 50 mM | Volume: 1 mL

  • Calculate Mass:

    • MW of 5-Methyltryptophol (C₁₁H₁₃NO) ≈ 175.23 g/mol .

    • Mass required =

      
      .
      
  • Weighing: Weigh ~8.8 mg of solid into a sterile microcentrifuge tube. Record exact mass.

  • Solvation: Add anhydrous DMSO to reach 50 mM.

    • Formula:

      
      .
      
  • Mixing: Vortex vigorously for 30 seconds. Ensure no solid remains on the walls.

  • Storage: Aliquot into 50 µL volumes in amber tubes. Store at -20°C.

Protocol 2: The "Stepwise Dilution" Method (For Cell Culture)

Objective: Dilute stock to 50 µM working concentration in media without precipitation.

  • Warm the Media: Ensure your culture media or buffer is pre-warmed to 37°C. Cold buffers decrease solubility.

  • Intermediate Step (Optional but Recommended):

    • Dilute the 50 mM stock 1:10 in pure DMSO first (creates a 5 mM substock).

  • Rapid Dispersion:

    • Place the pipette tip containing the DMSO stock submerged into the center of the media volume (do not drop on top).

    • Expel the stock quickly while simultaneously vortexing or swirling the media.

    • Why? This maximizes the surface area for mixing and prevents local high-concentration zones where precipitation nuclei form.

Mechanistic Visualization: Why Precipitation Occurs

Understanding the molecular behavior helps in troubleshooting. The diagram below depicts the "Hydrophobic Effect" driving the crash-out.

PrecipitationMechanism cluster_0 In DMSO (Stable) cluster_1 In Water (Unstable) Solute1 5-Me-TOL DMSO1 DMSO Solute1->DMSO1 Solvation DMSO2 DMSO Solute1->DMSO2 Solute2 5-Me-TOL Solute3 5-Me-TOL Solute2->Solute3 Aggregation (Precipitation) Water1 H2O arrow Rapid Dilution (Solvent Shock) cluster_1 cluster_1 arrow->cluster_1 cluster_0 cluster_0 cluster_0->arrow

Figure 2: Mechanism of Precipitation. In DMSO, the molecule is stabilized by solvent interactions. Upon water addition, DMSO preferentially binds water, leaving the hydrophobic 5-Me-TOL molecules to aggregate.

References

  • PubChem Database. Compound Summary: 5-Methyltryptophol (Analogs & Class Properties). National Center for Biotechnology Information. Link

  • Li, Di.Physicochemical Characterization of Indole Derivatives. Journal of Pharmaceutical Sciences. (General reference for Indole LogP/Solubility behavior).
  • Cayman Chemical. Product Information: 5-Methoxytryptophol (Structural Analog). (Used for comparative solubility benchmarking). Link

  • ResearchGate Technical Forum. Solubility of drugs in ethanol and DMSO. (Consensus protocols for hydrophobic small molecules). Link

Optimization

Scalable synthesis methods for gram quantities of 1H-Indole-3-ethanol, 5-methyl-

Technical Support Center: 5-Methyltryptophol Synthesis Guide Case ID: 5-Me-TOL-SCALABILITY Status: Active Support Level: Tier 3 (Senior Application Scientist)[1] Executive Summary & Strategy Selection You are inquiring a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Methyltryptophol Synthesis Guide Case ID: 5-Me-TOL-SCALABILITY Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary & Strategy Selection

You are inquiring about scalable synthesis methods for 1H-Indole-3-ethanol, 5-methyl- (CAS: 154-81-4), commonly known as 5-Methyltryptophol (5-Me-TOL) .

Synthesizing gram-scale quantities of tryptophols requires moving beyond standard medicinal chemistry plate-based methods.[1] We recommend two primary routes depending on your starting material availability and purity requirements.

Route Selection Matrix
FeatureMethod A: The Glyoxylate Route Method B: The Grandberg Synthesis
Scale Suitability 1 g – 50 g50 g – >1 kg
Starting Material 5-Methylindole (Expensive)4-Methylphenylhydrazine (Cheap)
Step Count 2 Steps (Acylation + Reduction)1 Step (Cascade Reaction)
Purity Profile High (Crystallizable intermediates)Moderate (Requires careful distillation/column)
Key Risk Moisture sensitivity (Oxalyl Chloride)Exotherm control & Regioselectivity

Visual Workflow: Synthesis Decision Tree

The following logic gate will help you select the optimal protocol for your laboratory setup.

SynthesisDecision cluster_A Method A Workflow cluster_B Method B Workflow Start START: Select Synthesis Route Q1 Is 5-Methylindole available and cost-effective? Start->Q1 MethodA METHOD A: Glyoxylate Route (Best for 1-20g, High Purity) Q1->MethodA Yes MethodB METHOD B: Grandberg Route (Best for >20g, Low Cost) Q1->MethodB No (Use Hydrazine) StepA1 1. Acylation (Oxalyl Chloride) MethodA->StepA1 StepB1 1. Fischer-Grandberg Cascade (Hydrazine + Dihydrofuran) MethodB->StepB1 StepA2 2. Reduction (LiAlH4) StepA1->StepA2

Figure 1: Decision matrix for selecting the synthesis route based on scale and starting material availability.

Detailed Protocols & Troubleshooting

Method A: The Glyoxylate Route (Lab Standard)

Mechanism: Friedel-Crafts acylation of 5-methylindole at C3 followed by hydride reduction. Reference: PrepChem [1]; Org. Synth. [2].

Step 1: Synthesis of Methyl 5-methylindole-3-glyoxylate

  • Setup: Flame-dried 3-neck flask, N2 atmosphere, dropping funnel.

  • Reagents: Dissolve 5-methylindole (1.0 eq) in anhydrous Et2O (0.5 M). Cool to 0°C.[2][3][4]

  • Addition: Add Oxalyl chloride (1.2 eq) dropwise. Critical: Maintain 0-5°C.[1]

  • Observation: A bright orange/yellow solid (glyoxylyl chloride) will precipitate immediately.

  • Quench: Add anhydrous Methanol (excess) to the slurry. Stir 1h at RT.[3][4][5]

  • Isolation: Filter the solid ester. Wash with cold ether.[2] Yields are typically >85%.[6]

Step 2: Reduction to 5-Methyltryptophol

  • Reagents: Suspend LiAlH4 (2.5 eq) in anhydrous THF or Et2O. Cool to 0°C.[2][3][4]

  • Addition: Add the glyoxylate ester (solid or solution) portion-wise.

  • Reflux: Warm to RT, then reflux for 2-4 hours.

  • Workup: See Troubleshooting Guide below.

Troubleshooting Method A:

SymptomProbable CauseCorrective Action
Low Yield in Step 1 Wet solvents/Oxalyl ChlorideOxalyl chloride hydrolyzes instantly.[1] Distill (COCl)2 or use fresh bottle. Ensure Et2O is anhydrous.
Product is an Oil Incomplete crystallization5-Me-TOL mp is 56-59°C [3].[1] If oily, triturate with cold Hexane/Toluene (1:1). Seed with a crystal if available.
Emulsion during Workup Improper Al-salt quenchingDO NOT use acid workup.[1] Use the Fieser Method or Rochelle's Salt (see Diagram 2).[2]
Method B: The Grandberg Synthesis (Industrial Scale)

Mechanism: Reaction of arylhydrazine with cyclic enol ether (dihydrofuran) triggering a pseudo-Fischer indole synthesis + ring opening. Reference: Grandberg, I. I.[7] [4]; Gribble, G. W.[7] [5].

Protocol:

  • Reagents: 4-Methylphenylhydrazine HCl (1.0 eq) + 2,3-Dihydrofuran (1.1 eq) .

  • Solvent: Dioxane/Water (10:1) or Ethanol with catalytic H2SO4.

  • Reaction: Heat to mild reflux (80-90°C) for 4-6 hours.

  • Mechanism Check: The reaction proceeds via the hydrazone

    
     [3,3]-sigmatropic shift 
    
    
    
    ring closure
    
    
    hydroxyethyl side chain preservation.
  • Workup: Neutralize with NaHCO3, evaporate solvent, partition between EtOAc/Water.

  • Purification: Distillation (high vacuum) or recrystallization from benzene/petroleum ether.

Troubleshooting Method B:

SymptomProbable CauseCorrective Action
Exotherm Runaway Too fast additionDihydrofuran addition is exothermic.[1] Add dropwise at reflux temperature to consume it immediately.
Regioisomers 4-Me vs 6-Me formation4-substituted hydrazines generally favor 5-substituted indoles, but minor 7-Me isomers can form.[1] Verify by NMR.
Dark Tarry Product Polymerization of DihydrofuranDihydrofuran is acid-sensitive.[1] Ensure pH is not <1. Use buffered conditions if possible.

Critical Workup Visualization: The "Fieser" Method

The most common failure point in gram-scale tryptophol synthesis is the loss of product in aluminum emulsions during the LiAlH4 quench.

FieserWorkup Start Reaction Mixture (LiAlH4 + Product) Step1 1. Cool to 0°C Dilute with Et2O Start->Step1 Step2 2. Add Water (1 mL per g LAH) Step1->Step2 Step3 3. Add 15% NaOH (1 mL per g LAH) Step2->Step3 Step4 4. Add Water (3 mL per g LAH) Step3->Step4 Step5 5. Filter Precipitate (Granular White Solid) Step4->Step5 Filtrate Filtrate Step5->Filtrate Product in Filtrate Solid Solid Step5->Solid Discard Al-Salts

Figure 2: The Fieser Workup Protocol for Aluminum Hydride Reductions. Ratios are critical: 1:1:3 (Water:NaOH:Water) relative to grams of Hydride used [6].

Frequently Asked Questions (FAQs)

Q: My 5-Methyltryptophol turned brown after storage. Is it degraded? A: Indoles are prone to oxidative polymerization (pinking/browning) upon exposure to light and air.

  • Verification: Run a TLC. If the main spot is still present, the color is likely a trace surface impurity.

  • Prevention: Store under Argon at -20°C in amber vials.

Q: Can I use NaBH4 instead of LiAlH4 for Method A? A: Not directly on the ester. NaBH4 is generally too mild to reduce esters to alcohols efficiently without additives (like LiCl or refluxing in MeOH). For robust gram-scale synthesis, LiAlH4 is superior. Alternatively, reduce the glyoxylyl chloride directly with NaBH4 (requires strict temperature control), but the ester route is more forgiving.

Q: What is the expected melting point? A: Literature values report 56-59°C [3].[8] If your solid melts significantly lower, it likely contains solvent inclusions or unreacted indole.

Q: Is 2,3-dihydrofuran stable? A: It is sensitive to peroxides and polymerization. Distill before use if the bottle is old.

References

  • PrepChem. (n.d.). Synthesis of 5-methyl-3-indolylglyoxylyl chloride. Retrieved from [Link]

  • Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines. Journal of the American Chemical Society, 76(23), 6208–6210.
  • Grandberg, I. I., & Moskovkina, T. V. (1974). Indoles from arylhydrazines and 2,3-dihydrofuran (Grandberg reaction). Chemistry of Heterocyclic Compounds, 10, 118–119.
  • Gribble, G. W. (2016). Fischer Indole Synthesis. In Heterocyclic Scaffolds II (pp. 1-30). Springer.
  • Fieser, L. F., & Fieser, M. (1967).[4] Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 581-595.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Auxin Activity: 5-Methyl-1H-Indole-3-ethanol vs. Indole-3-Acetic Acid

Executive Summary This guide provides a technical comparison between Indole-3-acetic acid (IAA) , the canonical plant auxin, and 5-Methyl-1H-Indole-3-ethanol (5-Me-IEt) , a synthetic indole derivative.[1] While IAA serve...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Indole-3-acetic acid (IAA) , the canonical plant auxin, and 5-Methyl-1H-Indole-3-ethanol (5-Me-IEt) , a synthetic indole derivative.[1] While IAA serves as the primary regulator of plant growth and development, 5-Me-IEt functions primarily as a pro-auxin . It exhibits minimal intrinsic activity at the auxin receptor (TIR1/AFB) but is metabolically converted in vivo into 5-Methyl-indole-3-acetic acid (5-Me-IAA) , a potent auxin analog. This guide details the chemical properties, metabolic activation pathways, and experimental protocols required to evaluate their distinct biological profiles.

Chemical Identity and Properties

Understanding the structural differences is prerequisite to interpreting biological data. The primary distinction lies in the functional group at the C3 side chain (ethanol vs. acetic acid) and the methylation at the C5 position of the indole ring.

FeatureIndole-3-Acetic Acid (IAA)5-Methyl-1H-Indole-3-ethanol (5-Me-IEt)
CAS Number 87-51-413739-01-0 (Analogous)
Molecular Formula C₁₀H₉NO₂C₁₁H₁₃NO
Functional Group Carboxylic Acid (-COOH)Primary Alcohol (-CH₂CH₂OH)
Acidity (pKa) ~4.75 (Weak Acid)~16-17 (Neutral Alcohol)
Lipophilicity (LogP) ~1.41 (Moderate)~2.1 (Higher, enhanced membrane permeability)
Role Active HormonePrecursor / Pro-auxin
Structural Implications[2][3][4]
  • IAA: The carboxylic acid is essential for the "molecular glue" mechanism within the TIR1-Aux/IAA co-receptor complex. At physiological pH (~7.2 in cytosol), it exists largely as the anion (IAA⁻), requiring specific transporters (PINs/AUX1) for cell-to-cell movement.

  • 5-Me-IEt: The alcohol group prevents direct electrostatic interaction with the receptor's binding pocket. Its neutral, more lipophilic nature allows for passive diffusion across membranes, potentially bypassing saturable auxin influx carriers.

Mechanism of Action: The Pro-Auxin Activation Pathway

The biological activity of 5-Me-IEt is contingent upon its oxidation to the active acid form. This two-step enzymatic conversion mirrors the endogenous tryptophol pathway.

Metabolic Conversion Pathway

5-Me-IEt is not the final signaling molecule. It undergoes oxidation to 5-Methyl-indole-3-acetic acid (5-Me-IAA) . 5-Me-IAA has been confirmed in crystallographic studies to possess a carboxyl orientation nearly identical to IAA, allowing it to bind the auxin receptor effectively.

Auxin_Activation IEt 5-Methyl-1H-Indole-3-ethanol (5-Me-IEt) [Inactive Precursor] Aldehyde 5-Methyl-Indole-3-acetaldehyde (Intermediate) IEt->Aldehyde Alcohol Dehydrogenase (ADH) / Oxidase MeIAA 5-Methyl-Indole-3-Acetic Acid (5-Me-IAA) [Active Auxin] Aldehyde->MeIAA Aldehyde Oxidase (AO) MeIAA->IEt Reversible Storage (Minor Pathway) TIR1 TIR1/AFB Receptor Complex MeIAA->TIR1 High Affinity Binding GeneExp Auxin Response Elements (Gene Expression) TIR1->GeneExp Ubiquitination of Aux/IAA Repressors

Figure 1: Metabolic activation pathway of 5-Me-IEt. The compound acts as a prodrug, requiring enzymatic oxidation to the active 5-Me-IAA form to trigger signaling.

Receptor Interaction (5-Me-IAA vs. IAA)

Once converted, 5-Me-IAA competes with IAA for the TIR1 binding pocket.

  • Potency: Research indicates that 5-substituted IAA derivatives (like 5-Me-IAA) retain significant auxin activity, often comparable to IAA. Unlike 4-substituted derivatives (e.g., 4-Cl-IAA) which are often hyper-active due to resistance to degradation, 5-Me-IAA behaves similarly to the natural hormone but may exhibit altered transport kinetics.

  • Selectivity: The 5-methyl group is accommodated well within the hydrophobic niche of the receptor, causing no steric hindrance.

Comparative Biological Performance

ParameterIndole-3-Acetic Acid (IAA)5-Methyl-1H-Indole-3-ethanol (5-Me-IEt)
Onset of Action Immediate. Rapid induction of early auxin genes (e.g., GH3, SAUR).Delayed. Requires lag time for metabolic conversion to acid form.
Duration Short. Rapidly degraded by GH3 conjugation and oxidative decarboxylation.Sustained. The ethanol form acts as a "slow-release" reservoir.
Transport Polar. Strictly controlled by PIN efflux and AUX1 influx carriers.Non-Polar/Passive. Can diffuse more freely until converted.
Stability Low.[2] Sensitive to light and peroxidase oxidation.Moderate. Alcohol group is less prone to spontaneous decarboxylation.
Toxicity High at supralogical concentrations (ethylene stress).Lower acute toxicity due to rate-limited conversion.

Experimental Protocols for Validation

To objectively compare these compounds, researchers should employ a Time-Course Root Inhibition Assay (Arabidopsis) and a Coleoptile Elongation Assay (Oat/Maize).

Protocol A: Arabidopsis Primary Root Inhibition Assay

Objective: To differentiate between the immediate potency of IAA and the delayed activation of 5-Me-IEt.

  • Preparation:

    • Sterilize Arabidopsis thaliana (Col-0) seeds.

    • Plate on 0.5x MS medium (1% sucrose, 0.8% agar).

    • Stratify at 4°C for 2 days, then grow vertically at 22°C (16h light) for 5 days.

  • Treatment:

    • Transfer seedlings to plates supplemented with increasing concentrations (10 nM, 100 nM, 1 µM, 10 µM) of IAA or 5-Me-IEt .

    • Include a solvent control (DMSO/Ethanol < 0.1%).

  • Data Collection:

    • Mark root tip position at T=0.

    • Measure root growth every 12 hours for 72 hours.

  • Expected Outcome:

    • IAA: Immediate cessation/reduction of growth at >100 nM within the first 12 hours.

    • 5-Me-IEt: Slower onset of inhibition. At T=12h, inhibition may be weak; by T=48h, inhibition should approach IAA levels as the compound is metabolized.

Protocol B: Avena Coleoptile Straight-Growth Test

Objective: To quantify cell elongation activity independent of root-specific transport.

  • Preparation:

    • Germinate oat (Avena sativa) seeds in darkness for 3 days.

    • Harvest 3-mm sub-apical coleoptile segments (remove the tip to eliminate endogenous auxin source).

  • Incubation:

    • Float segments in phosphate buffer (pH 6.0) with 2% sucrose.

    • Add test compounds (IAA vs. 5-Me-IEt) at 1 µM and 10 µM.

  • Measurement:

    • Incubate in dark for 18 hours.

    • Measure final length of segments.

  • Analysis:

    • Calculate % elongation relative to control.

    • Note: 5-Me-IEt activity will depend on the presence of alcohol dehydrogenase in the coleoptile tissue.

References

  • Antić-Mladenović, S. et al. (1995). Structural studies on 5-(n-alkyl)-substituted derivatives of the plant hormone indole-3-acetic acid. Acta Crystallographica Section B . Link

    • Key Finding: Confirms 5-methyl-IAA has a crystal structure and carboxyl orientation nearly identical to IAA, supporting its activity as a true auxin.
  • Zhao, Y. (2012).[2][3] Auxin Biosynthesis: A Simple Two-Step Pathway Converts Tryptophan to Indole-3-acetic Acid in Plants.[3] Molecular Plant . Link

    • Key Finding: Details the Tryptophan -> Indole-3-Pyruvate -> IAA pathway and the role of oxidases, relevant for understanding the conversion of indole-ethanol deriv
  • Jönsson, Å. (1961). Chemical Structure and Growth Activity of Auxins and Antiauxins. Encyclopedia of Plant Physiology.
  • Nonhebel, H. M., et al. (2011).[4] The regulation of auxin levels during the last stage of ripening in strawberry. Journal of Experimental Botany . Link

    • Key Finding: Discusses the metabolism of indole-3-ethanol (tryptophol) and its conversion to IAA in fruit tissues.
  • Kojić-Prodić, B. et al. (1991). Auxin activity and molecular structure of 2-alkylindole-3-acetic acids. Plant Growth Regulation. Key Finding: Provides comparative bioassay methodologies (Avena test) and structure-activity relationships for alkyl-substituted indoles.

Sources

Comparative

A Comparative Guide to the Definitive Structural Validation of 1H-Indole-3-ethanol, 5-methyl-

This guide provides an in-depth comparison of the principal analytical techniques for the structural validation of small organic molecules, centered on the unparalleled power of Single-Crystal X-ray Crystallography . We...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the principal analytical techniques for the structural validation of small organic molecules, centered on the unparalleled power of Single-Crystal X-ray Crystallography . We will explore the causality behind experimental choices, compare this "gold standard" technique with orthogonal methods like NMR and Mass Spectrometry, and demonstrate how a synergistic approach creates a self-validating system for bulletproof structural elucidation.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-Crystal X-ray Crystallography is the only technique that provides a direct, three-dimensional map of electron density within a molecule, allowing for the unambiguous determination of atomic positions, bond lengths, bond angles, and absolute stereochemistry. It moves beyond the inferential data of connectivity or mass-to-charge ratio to deliver an atomic-level portrait of the molecule as it exists in the crystalline solid state.

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to a refined crystal structure is a multi-step process where each stage is critical for success. The causality behind each step is rooted in the fundamental requirement of growing a single, well-ordered, and sufficiently large crystal that can diffract X-rays effectively.

X_ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Chemical Synthesis of Target Molecule Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Impurity Removal Crystallization Crystallization Screening (Slow Evaporation, Vapor Diffusion, Solvent Layering) Purification->Crystallization Crystal_Selection Crystal Mounting & Selection Crystallization->Crystal_Selection Harvesting Data_Collection X-ray Diffraction Experiment Crystal_Selection->Data_Collection Data_Processing Data Integration & Reduction Data_Collection->Data_Processing Raw Frames Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement (Least-Squares Fitting) Structure_Solution->Refinement Initial Model Validation Validation & CIF Generation Refinement->Validation Final Model

Caption: The experimental workflow for single-crystal X-ray crystallography.

Detailed Experimental Protocol

1. Synthesis and Purification: The target molecule, 1H-Indole-3-ethanol, 5-methyl-, can be synthesized via the reduction of the corresponding aldehyde, 5-methyl-1H-indole-3-carbaldehyde, using a reducing agent like sodium borohydride in methanol.[4]

  • Rationale: This standard organic chemistry reaction is efficient and high-yielding. Purity is paramount; impurities can inhibit crystal growth or co-crystallize, leading to a disordered or incorrect structure. Purification via column chromatography or recrystallization is essential to achieve >99% purity.[5]

2. Crystallization: This is often the most challenging, trial-and-error step. The goal is to slowly bring a saturated solution to a state of supersaturation, allowing molecules to pack in a highly ordered, repeating lattice.

  • Method - Slow Evaporation:

    • Dissolve the purified compound (5-10 mg) in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a small vial.

    • Cover the vial with a cap containing a few pinholes.

    • Allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.

  • Rationale: The choice of solvent is critical. A good solvent will dissolve the compound moderately well. If solubility is too high, the solution may never become supersaturated; if too low, the compound will precipitate as an amorphous powder. Slow evaporation provides the necessary time for molecules to orient themselves into a low-energy, crystalline state.[6]

3. Data Collection and Processing: A suitable single crystal is mounted on a goniometer head and placed into the cold stream (typically 100 K) of a diffractometer.

  • Rationale: The low temperature minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and a higher-resolution structure. The crystal is rotated in a high-intensity X-ray beam, and thousands of diffraction patterns are collected on a detector.[6] These raw data are then processed to integrate the intensities of each reflection and apply corrections, yielding a file of indexed reflections.

4. Structure Solution, Refinement, and Validation: Specialized software is used to solve the "phase problem" and generate an initial electron density map.

  • Rationale: Direct methods or other algorithms are used to propose an initial structural model.[6] This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data. The final quality of the structure is assessed by metrics like the R-factor (R1), which should ideally be below 0.05 for a well-refined structure.

Interpreting the Data: A Case Study with an Analogue

While crystallographic data for 1H-Indole-3-ethanol, 5-methyl- is not publicly available, we can examine the data for its immediate precursor, 5-methyl-1H-indole-3-carbaldehyde , to understand the richness of the results.[6] This molecule is structurally very similar, differing only by the functional group at the 3-position (aldehyde vs. alcohol).

ParameterValue for 5-methyl-1H-indole-3-carbaldehyde[6]Significance
Chemical Formula C₁₀H₉NOConfirms the elemental composition in the crystal.
Crystal System OrthorhombicDescribes the basic shape of the unit cell.
Space Group Pca2₁Defines the symmetry elements within the unit cell.
Unit Cell Dimensions a=16.9456 Å, b=5.7029 Å, c=8.6333 ÅThe dimensions of the repeating lattice box.
Volume (V) 834.31 ųThe volume of the unit cell.
Molecules per cell (Z) 4Number of molecules in one unit cell.
R-factor (R1) 0.038A low value indicates a high-quality fit.
Goodness-of-Fit (S) 0.98A value close to 1 indicates a good refinement model.

This data provides an unambiguous, quantitative description of the solid-state structure.

Caption: Molecular structure of the analogue 5-methyl-1H-indole-3-carbaldehyde.

Orthogonal Validation Methods: A Comparative Analysis

While X-ray crystallography is definitive, it is not always feasible and provides a static picture in the solid state. Other techniques are essential for a complete understanding and are often used as primary validation tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining molecular structure in solution. It provides detailed information about the chemical environment and connectivity of atoms.[7]

  • Principle: NMR exploits the magnetic properties of atomic nuclei. By placing a sample in a strong magnetic field and irradiating it with radio waves, one can deduce the local environment of ¹H, ¹³C, and other nuclei.[7]

  • Information Gained:

    • ¹H & ¹³C NMR: Identifies the number and type of unique hydrogen and carbon atoms.

    • 2D NMR (COSY, HSQC): Establishes which protons are coupled to each other and which protons are attached to which carbons, allowing for a complete mapping of the molecular backbone.[7]

  • Strengths: Provides the definitive structure in solution, can give insights into molecular dynamics, and is non-destructive.

  • Weaknesses: Provides relative, not absolute, stereochemistry. It determines connectivity, but not the precise bond lengths and angles found in crystallography.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is exceptionally sensitive and provides two key pieces of information.[8]

  • Principle: A sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio by an analyzer, then detected.

  • Information Gained:

    • Molecular Weight: High-resolution MS (HRMS) can determine the molecular weight with enough accuracy to confirm the elemental formula of the compound.[9]

    • Fragmentation Pattern: The way the molecule breaks apart upon ionization can provide clues about its substructures.[8]

  • Strengths: Extremely high sensitivity (requiring very little sample), and provides an exact molecular formula.

  • Weaknesses: Provides no information on connectivity or stereochemistry. Isomers often cannot be distinguished.

Computational Modeling

Quantum chemical calculations, such as Density Functional Theory (DFT), can predict the geometry and properties of a molecule.[10][11]

  • Principle: Solves the Schrödinger equation for a molecule to find the lowest energy (most stable) arrangement of its atoms.

  • Information Gained: Provides theoretical bond lengths, angles, and conformational preferences.

  • Strengths: Can be used to predict structures before synthesis and to rationalize experimental results.

  • Weaknesses: It is a theoretical prediction, not experimental proof. The accuracy is highly dependent on the level of theory and basis set used.

Comparative Summary: Choosing the Right Tool

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryComputational Modeling
Information Type Absolute 3D StructureConnectivity in SolutionMolecular FormulaPredicted 3D Structure
Sample Phase Solid (Single Crystal)Liquid (Solution)Solid/Liquid/GasIn Silico
Sample Amount ~1-10 mg~1-10 mgng - µgN/A
Key Strength Unambiguous, definitiveDetailed connectivityHigh sensitivity, formulaPredictive power
Key Limitation Requires good crystalsRelative stereochemistryNo connectivity dataNot experimental proof
Primary Use Case Absolute proof of structurePrimary structure elucidationFormula confirmationHypothesis generation

A Synergistic and Self-Validating System

The highest level of confidence in a structural assignment is achieved not by relying on a single technique, but by integrating data from orthogonal methods. This creates a self-validating system where each piece of evidence must be consistent with the others.

Validation_Logic MS Mass Spectrometry (Confirms C₁₁H₁₃NO) Validated_Structure Validated Structure of 1H-Indole-3-ethanol, 5-methyl- MS->Validated_Structure Consistent Mass NMR NMR Spectroscopy (Confirms Connectivity) NMR->Validated_Structure Consistent Connectivity XRAY X-ray Crystallography (Confirms Absolute Structure) XRAY->Validated_Structure Definitive Proof

Caption: Synergistic approach for a self-validating structural assignment.

For 1H-Indole-3-ethanol, 5-methyl- :

  • MS would first confirm the molecular formula is C₁₁H₁₃NO.

  • NMR would then confirm the presence of the 5-methylindole scaffold and the ethanol sidechain at the 3-position, establishing the full connectivity.

  • X-ray Crystallography would provide the final, definitive proof, showing the precise bond lengths and angles and how the molecules pack together in the solid state, leaving no room for doubt.

References

  • Kubicki, M., & Kubicki, M. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega. [Link]

  • Fun, H. K., et al. (2012). 5-Methyl-1H-indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Spinsolve Application Note. [Link]

  • Al-Jahdali, M., et al. (2024). Evaluation of the 5-ethynyl-1,3,3-trimethyl-3H-indole ligand for molecular materials applications. ResearchGate. [Link]

  • Yang, X., et al. (2023). Structural Elucidation and Cytotoxic Activity of New Monoterpenoid Indoles from Gelsemium elegans. Molecules. [Link]

  • Al-Mousawi, S. M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Pharmaceuticals. [Link]

  • Mohamed-Ezzat, A., et al. (2024). Synthesis and crystal structure of 5-{(E)-[(1H-indol-3-ylformamido)imino]methyl}-2-methoxyphenyl propane-1-sulfonate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Mohamed-Ezzat, A., et al. (2024). (PDF) Synthesis and crystal structure of 5-{(E)-[(1H-indol-3-ylformamido)imino]methyl}-2-methoxyphenyl propane-1-sulfonate. ResearchGate. [Link]

  • Ahmad, I., et al. (2024). (PDF) Computational Identification of Indole Alkaloids as Novel Hsp90 ATPase Inhibitors with Anticancer Potential. ResearchGate. [Link]

  • Mohamed-Ezzat, A., et al. (2024). Synthesis and crystal structure of 5-{(E)-[(1H-indol-3-ylformamido)imino]methyl}-2-methoxyphenyl propane-1-sulfonate. IUCr Journals. [Link]

  • Nenov, A., et al. (2023). Unveiling the Excited State Dynamics of Indole in Solution. Journal of Chemical Theory and Computation. [Link]

  • CN101921223A - Synthesis method of indole-3-methanol.
  • Sharma, G., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis. [Link]

  • Liu, H., et al. (2018). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules. [Link]

  • Akkurt, M., et al. (2010). Dimethyl 3,3′-[(4-nitrophenyl)methylene]bis(1H-indole-2-carboxylate) ethanol hemisolvate. Acta Crystallographica Section E. [Link]

  • Al-Mousawi, S. M., et al. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules. [Link]

  • Monteiro, A. M., et al. (1992). (PDF) Analysis of Indole-3-Acetic Acid Metabolites from Dalbergia dolichopetala by High Performance Liquid Chromatography-Mass Spectrometry. ResearchGate. [Link]

  • Gassman, P. G., & van Bergen, T. J. (1973). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses. [Link]

  • Sharma, A., & Kumar, V. (Eds.). (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI. [Link]

  • CUTM Courseware. (n.d.). Lecture_Structure-elucidation-of-indole.pdf. [Link]

  • Siracusa, M. A., et al. (2018). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank. [Link]

  • American Chemical Society. (2024). RETRACTED: Photoelectrochemical Synthesis of Benzo[b]phosphole Oxides via Sequential P–H/C–H Bond Functionalizations. Organic Letters. [Link]

  • Liu, T., et al. (2024). Metagenomics-Metabolomics Reveals the Alleviation of Indole-3-Ethanol on Radiation-Induced Enteritis in Mice. Journal of Agricultural and Food Chemistry. [Link]

  • The Organic Chemistry Tutor. (2021, August 5). Fischer Indole Synthesis. YouTube. [Link]

  • Nong, X., et al. (2019). Exploration of Indole Alkaloids from Marine Fungus Pseudallescheria boydii F44-1 Using an Amino Acid-Directed Strategy. Marine Drugs. [Link]

  • Rayle, D. L., & Purves, W. K. (1967). Isolation and Identification of Indole-3-Ethanol (Tryptophol) from Cucumber Seedlings. Plant Physiology. [Link]

  • Al-Abdullah, N. H., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules. [Link]

  • Wang, C., et al. (2024). New indole derivatives from endophytic fungus Colletotruchum sp. HK-08 originated from leaves of Nerium indicum. Journal of Traditional and Complementary Medicine. [Link]

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Validation

Comparative study of different synthetic routes to 5-methyl-indole derivatives

The following is a comprehensive technical guide comparing synthetic routes to 5-methylindole derivatives. Executive Summary 5-Methylindole acts as a critical scaffold in the pharmaceutical industry, serving as a precurs...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical guide comparing synthetic routes to 5-methylindole derivatives.

Executive Summary

5-Methylindole acts as a critical scaffold in the pharmaceutical industry, serving as a precursor for serotonin receptor agonists (e.g., sumatriptan analogs), kinase inhibitors, and melatonin receptor ligands. Its synthesis demands high regioselectivity to distinguish the 5-methyl isomer from the 4- or 6-isomers.

This guide compares the three primary synthetic methodologies:

  • Fischer Indole Synthesis: The industrial workhorse; cost-effective but requires harsh conditions.

  • Leimgruber-Batcho Synthesis: The "precision" route; offers superior yields and mild conditions, ideal for high-value intermediates.

  • Transition-Metal Catalyzed Routes (Larock/Bartoli): Specialized alternatives; generally less efficient for the parent 5-methylindole but indispensable for complex, multi-substituted derivatives.

Verdict: For scalable production of 5-methylindole, the Leimgruber-Batcho protocol is superior in yield and ease of purification. For commodity-scale synthesis where raw material cost is the sole driver, Fischer remains relevant.

Method 1: Fischer Indole Synthesis (The Benchmark)

The Fischer synthesis is the most widely cited method due to the availability of p-tolylhydrazine. However, it suffers from lower atom economy (loss of NH


) and requires strong acid catalysts that can degrade sensitive functional groups.
Mechanism & Regioselectivity

The reaction proceeds via a [3,3]-sigmatropic rearrangement of the hydrazone. The key to obtaining the 5-methyl isomer lies in the symmetry of the starting material. Using p-tolylhydrazine ensures that ring closure at either ortho position yields the same 5-substituted product.

FischerMechanism cluster_0 Precursors A p-Tolylhydrazine C Arylhydrazone A->C B Acetaldehyde Equivalent B->C D Ene-hydrazine (Tautomer) C->D Acid Cat. E [3,3]-Sigmatropic Rearrangement D->E F Diimine Intermediate E->F G Cyclization & NH3 Elimination F->G H 5-Methylindole G->H

Figure 1: Mechanistic pathway of the Fischer Indole Synthesis targeting 5-methylindole.

Experimental Protocol

Target: 5-Methylindole (10 g scale) Reagents: p-Tolylhydrazine hydrochloride (1.0 equiv), Acetaldehyde diethyl acetal (1.1 equiv), ZnCl


 (catalyst).
  • Hydrazone Formation: Dissolve p-tolylhydrazine HCl (15.8 g, 100 mmol) in ethanol (150 mL). Add acetaldehyde diethyl acetal (13.0 g, 110 mmol) dropwise. Stir at reflux for 2 hours.

  • Cyclization: Cool the mixture to 0°C. Add fused ZnCl

    
     (13.6 g, 100 mmol) slowly.
    
  • Heating: Heat the mixture to 170°C in a high-boiling solvent (e.g., polyphosphoric acid or diphenyl ether) or perform solvent-free fusion if using a reactor designed for gas evolution (NH

    
    ).
    
  • Workup: Pour the reaction melt into crushed ice/water (500 mL). Extract with ethyl acetate (3 x 100 mL).

  • Purification: Wash organic layer with 1M HCl, then brine. Dry over MgSO

    
    . Recrystallize from hexane/ethanol to yield off-white crystals.
    

Performance Data:

  • Yield: 45–60%

  • Key Issue: Formation of polymeric byproducts due to the instability of acetaldehyde under harsh acidic conditions.

Method 2: Leimgruber-Batcho Synthesis (The Scalable Route)

This method is preferred for pharmaceutical applications because it avoids the harsh acid conditions of the Fischer synthesis and generates the indole ring from o-nitrotoluenes. It is particularly robust for 5-methylindole because the starting material, 2,4-dimethyl-1-nitrobenzene (4-nitro-m-xylene), is cheap and the regiochemistry is "locked" by the starting material structure.

Mechanism

The reaction involves the condensation of the ortho-methyl group (activated by the nitro group) with DMF-DMA to form an enamine, followed by reductive cyclization.

LBMechanism Start 2,4-Dimethyl-1-nitrobenzene (4-Nitro-m-xylene) Enamine Trans-beta-dimethylamino- 2-nitrostyrene derivative Start->Enamine Condensation (- MeOH) Reagent DMF-DMA (Dimethylformamide dimethyl acetal) Reagent->Enamine Reduction Reductive Cyclization (H2/Pd-C or Raney Ni/N2H4) Enamine->Reduction Product 5-Methylindole Reduction->Product - Me2NH - H2O

Figure 2: Leimgruber-Batcho sequence. The methyl group ortho to the nitro reacts; the para-methyl remains to become the 5-substituent.

Experimental Protocol

Target: 5-Methylindole Precursor: 2,4-Dimethyl-1-nitrobenzene (4-nitro-m-xylene).

  • Enamine Formation:

    • Mix 2,4-dimethyl-1-nitrobenzene (15.1 g, 100 mmol) with DMF-DMA (17.8 g, 150 mmol) in DMF (50 mL).

    • Heat to 140°C under N

      
       for 12 hours. The deep red color indicates enamine formation.
      
    • Remove excess DMF-DMA and solvent under reduced pressure.

  • Reductive Cyclization:

    • Dissolve the crude red oil in methanol (200 mL).

    • Add 10% Pd/C (1.5 g).

    • Hydrogenate at 40 psi (approx 3 bar) at room temperature for 6 hours. Alternatively, use hydrazine hydrate (5 equiv) and Raney Nickel at 60°C (caution: exothermic).

  • Purification:

    • Filter catalyst through Celite.

    • Concentrate filtrate. The residue is often high-purity 5-methylindole.

    • Flash chromatography (Hexane/EtOAc 9:1) affords pure white solid.

Performance Data:

  • Yield: 80–90%

  • Advantages: Mild conditions, high atom economy in the cyclization step, no regio-isomeric byproducts.

Method 3: Transition Metal Routes (Bartoli & Larock)

While powerful for complex molecules, these methods have specific limitations for the parent 5-methylindole.

Bartoli Indole Synthesis[1][2][3][4][5][6]
  • Reagents: Vinyl Grignard + ortho-substituted nitroarene.[1]

  • Why it fails for 5-Methylindole: The Bartoli reaction requires an ortho-substituent on the nitroarene to sterically promote the [3,3]-sigmatropic shift.[2] To make 5-methylindole, one would start with p-nitrotoluene, which lacks an ortho-substituent. Consequently, the yield is negligible (<10%).[3]

Larock Indole Synthesis[2][9]
  • Reagents: o-Iodoaniline + Alkyne + Pd catalyst.[4]

  • Precursor: 2-Iodo-4-methylaniline + Silyl acetylene (e.g., TES-acetylene).

  • Utility: Excellent for 2,3-disubstituted indoles.[4] For 5-methylindole (unsubstituted at 2,3), one must use a silyl-protected alkyne and then remove the silyl group, adding two extra steps compared to Fischer or Leimgruber-Batcho.

Comparative Analysis & Decision Matrix

The following table summarizes the quantitative metrics for choosing a route.

MetricFischer SynthesisLeimgruber-BatchoLarock Synthesis
Starting Material p-Tolylhydrazine4-Nitro-m-xylene2-Iodo-4-methylaniline
Cost of Goods LowLowHigh (Pd + Iodoaniline)
Typical Yield 45–60%80–90% 70–85% (3 steps)
Regioselectivity High (Symmetric hydrazine)Perfect (Structural lock)High
Conditions Harsh Acid / High TempMild / NeutralMild / Basic
Scalability Good (Risk of exotherm)Excellent Moderate (Catalyst cost)
Decision Flow Chart

DecisionTree Q1 Goal: Synthesis of 5-Methylindole Q2 Is the 2 or 3 position substituted? Q1->Q2 Q3 Is cost the primary constraint? Q2->Q3 No (Parent Indole) Res1 Use Larock Synthesis (Flexible substitution) Q2->Res1 Yes Res2 Use Fischer Synthesis (Commodity chemicals) Q3->Res2 Yes (Low Budget) Res3 Use Leimgruber-Batcho (High yield, scalable) Q3->Res3 No (High Purity/Yield)

Figure 3: Strategic decision tree for selecting the synthetic route.

References

  • Fischer Indole Synthesis Mechanism & Review

    • Robinson, B. (1963). "The Fischer Indole Synthesis."[3][5][6][7] Chemical Reviews, 63(4), 373–401.

  • Leimgruber-Batcho Original Methodology

    • Batcho, A. D., & Leimgruber, W. (1985). "Indoles from 2-nitrotoluenes: 5-methylindole." Organic Syntheses, 63, 214.

  • Bartoli Reaction Limitations

    • Bartoli, G., et al. (1989).[8] "Reaction of vinyl Grignard reagents with 2-substituted nitroarenes." Tetrahedron Letters, 30(16), 2129-2132.

  • Larock Synthesis Overview

    • Larock, R. C., & Yum, E. K. (1991). "Synthesis of indoles via palladium-catalyzed heteroannulation of 2-iodoanilines." Journal of the American Chemical Society, 113(17), 6689-6690.

  • Industrial Application of 5-Methylindole

    • Sundberg, R. J. (1996). Indoles.[9][2][8][3][4][6][7][10][11] Academic Press. (Standard text on indole chemistry applications).

Sources

Comparative

Benchmarking Purity: Elemental Analysis vs. Modern Spectroscopy for 1H-Indole-3-ethanol, 5-methyl-

Executive Summary & Core Directive In the high-stakes environment of drug development, "purity" is often conflated with "chromatographic homogeneity." As researchers, we frequently encounter the "Single Peak Trap"—a scen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the high-stakes environment of drug development, "purity" is often conflated with "chromatographic homogeneity." As researchers, we frequently encounter the "Single Peak Trap"—a scenario where a compound appears >99% pure on HPLC-UV, yet fails in downstream biological assays due to unseen inorganic salts, trapped solvents, or moisture.

This guide objectively compares Elemental Analysis (CHN Combustion) against HPLC and qNMR for validating 1H-Indole-3-ethanol, 5-methyl- (also known as 5-Methyltryptophol). While modern spectroscopy excels at structural identification, this guide argues that Elemental Analysis (EA) remains the only absolute method for establishing bulk material integrity, particularly for indole derivatives prone to solvation and oxidation.

The Comparative Landscape: Why EA Matters

To validate 5-Methyltryptophol, we must understand the blind spots of each analytical technique. The table below contrasts the three primary purity assessment methods.

Table 1: Comparative Performance Matrix
FeatureElemental Analysis (CHN) HPLC-UV / LC-MS Quantitative NMR (qNMR)
Primary Scope Bulk Purity (Mass Fraction)Organic Impurity ProfilingStructural Purity & Quantification
Detection Basis Combustion gases (CO₂, H₂O, N₂)UV Absorbance / IonizationNuclear Spin Resonance
Inorganic Detection Indirectly Excellent (Values drop)Poor (Salts are often invisible)Poor (Unless specific nuclei targeted)
Solvent/Water Detection Excellent (Discrepancies in %C/%H)Poor (Elute in void volume)Good (If peaks don't overlap)
Sample Destructive? YesNoNo
Standard Requirement Acetanilide (Calibration)Reference Standard RequiredInternal Standard Required
Verdict for 5-Methyltryptophol Critical for Salt/Solvent Check Critical for Organic ImpuritiesBest for Structure Confirmation
Decision Logic for Purity Analysis

The following diagram illustrates the logical workflow a Senior Scientist should follow when validating a new batch of 5-Methyltryptophol.

PurityLogic Start Synthesized 5-Methyltryptophol HPLC Step 1: HPLC-UV (Check Organic Purity) Start->HPLC Decision1 >98% Area? HPLC->Decision1 Recryst Recrystallize (Toluene/Hexane) Decision1->Recryst No Dry Vacuum Dry (Remove Solvent) Decision1->Dry Yes Recryst->HPLC EA Step 2: Elemental Analysis (Check Bulk Purity) Dry->EA Decision2 Within +/- 0.4%? EA->Decision2 Pass VALIDATED Release for Bio-Assay Decision2->Pass Yes Fail FAILURE ANALYSIS (Check Ash/Water) Decision2->Fail No Fail->Recryst Low C (Salts) Fail->Dry High H (Solvent)

Figure 1: Analytical workflow ensuring both organic homogeneity (HPLC) and bulk compositional integrity (EA).

Experimental Protocol

Synthesis Context

5-Methyltryptophol is typically synthesized via the reduction of 5-methylindole-3-acetic acid or via Fischer indole synthesis.[1]

  • Risk Factor: These reductions often employ Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄).

  • The Trap: Improper quenching results in trapped Aluminum or Boron salts. These salts are invisible to UV detection but will significantly lower the Carbon percentage in Elemental Analysis.

Sample Preparation (Crucial Step)

Before running EA, the sample must be rigorously dried. Indoles are "sticky" molecules that can trap lattice solvents.

  • Recrystallization: Dissolve crude solid in minimal hot Ethyl Acetate/Hexane or Toluene. Cool slowly to 4°C.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 24 hours over P₂O₅.

    • Note: Do not exceed 60°C as 5-Methyltryptophol has a relatively low melting point (approx 59-62°C) and may sublime or decompose.

Elemental Analysis Methodology (Combustion)
  • Instrument: Thermo Fisher FlashSmart or PerkinElmer 2400 Series II.

  • Carrier Gas: Helium (99.999%).

  • Combustion Temp: 950°C (Dynamic Flash Combustion).

  • Weighing: Critical. Use a Mettler Toledo ultra-microbalance. Weigh 2.000 mg ± 0.005 mg in tin capsules.

  • Calibration: K-Factor calibration using Acetanilide (C₈H₉NO) as the primary standard due to its stability and similar N-content.

Data Analysis & Interpretation

To validate the compound, we compare the Experimental results against the Theoretical calculation for C₁₁H₁₃NO.

Theoretical Calculation

Formula: C₁₁H₁₃NO Molecular Weight: 175.23 g/mol

  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Nitrogen (N):

    
    
    
Acceptance Criteria

The IUPAC and industry-standard acceptance limit for purity is ± 0.4% absolute deviation from the theoretical value [1].

Table 2: Example Validation Data (Scenario Analysis)
ElementTheoretical %Batch A (Pass) Batch B (Fail - Wet) Batch C (Fail - Salts)
Carbon 75.40 75.35 (-0.05)73.10 (-2.30 )68.50 (-6.90 )
Hydrogen 7.48 7.52 (+0.04)7.95 (+0.47 )6.80 (-0.68)
Nitrogen 7.99 7.95 (-0.04)7.75 (-0.24)7.20 (-0.79)
Diagnosis -High Purity Trapped Solvent Inorganic Contamination
  • Batch B Analysis: The Carbon is low, and Hydrogen is high. This suggests trapped solvent (likely Ethanol or Water).

  • Batch C Analysis: All values are significantly lower than theoretical. This indicates the presence of non-combustible material (inorganic salts like silica or aluminum oxides) which "dilutes" the organic mass.

Troubleshooting & Expert Insights

The "Indole Oxidation" Factor

Indoles, including 5-Methyltryptophol, are electron-rich and prone to oxidation at the C2/C3 position, forming dimers or oxindoles upon prolonged exposure to air and light.

  • Symptom: Your %C remains relatively stable, but %O (if measured) increases, and %H drops slightly.

  • Prevention: Store the sample under Argon gas at -20°C. Perform EA immediately after drying.

The Combustion Diagram

Understanding the mechanism helps diagnose instrument failure vs. sample failure.

CombustionProcess Sample Sample (Sn Capsule) Reactor Combustion Reactor (950°C + O2) Sample->Reactor Flash Reduction Reduction Tube (Cu @ 640°C) Removes excess O2 Reactor->Reduction NOx -> N2 Traps Traps/Separation (GC Column) Reduction->Traps Detect TCD Detector (N2, CO2, H2O) Traps->Detect

Figure 2: The Dynamic Flash Combustion process used to convert the solid indole into measurable gases.

References

  • IUPAC & ResearchGate Community. (2016). Standard Acceptance Criteria for Elemental Analysis (+/- 0.4%). Discussion on analytical limits.

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers.

  • United States Pharmacopeia (USP). General Chapter <233> Elemental Impurities—Procedures.[2] (Standard for elemental impurity limits in drug substances).[3][4]

  • PubChem. Compound Summary: Tryptophol (Analogous structure data).[5] National Library of Medicine.

  • BenchChem. A Comparative Guide to Analytical Methods for Confirming Purity. (General guide on HPLC vs EA).

Sources

Validation

Cross-Validation of Analytical Methods for 1H-Indole-3-ethanol, 5-methyl- (5-Methyltryptophol)

Topic: Cross-validation of analytical methods for quantifying 1H-Indole-3-ethanol, 5-methyl- Content Type: Publish Comparison Guide A Comparative Technical Guide for Analytical Scientists Executive Summary This guide pro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of analytical methods for quantifying 1H-Indole-3-ethanol, 5-methyl- Content Type: Publish Comparison Guide

A Comparative Technical Guide for Analytical Scientists

Executive Summary

This guide provides a rigorous technical comparison of analytical methodologies for the quantification of 1H-Indole-3-ethanol, 5-methyl- (also known as 5-Methyltryptophol or 5-MeOL ; CAS: 154-87-0). As a methylated derivative of tryptophol, this analyte serves as a critical marker in specific fermentation pathways and serotonin metabolism studies.

We evaluate two primary workflows: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . While HPLC-FLD offers a cost-effective, high-sensitivity solution for routine purity assays, LC-MS/MS is established here as the "Gold Standard" for complex biological matrices due to its superior specificity. This guide outlines the experimental protocols, validation parameters (per ICH M10 guidelines), and decision criteria for selecting the optimal method.

Analyte Profile & Physicochemical Properties[1][2][3][4][5]

Understanding the molecule is the first step in method design. 5-Methyltryptophol shares the indole core of tryptophol but possesses a methyl group at the C5 position, increasing its hydrophobicity.

PropertyDescriptionAnalytical Implication
Chemical Name 5-Methyl-1H-indole-3-ethanolTarget Analyte
Common Name 5-Methyltryptophol (5-MeOL)Reference Standard
Molecular Formula C₁₁H₁₃NOMW: 175.23 g/mol
LogP (Predicted) ~2.1 - 2.4Retains longer on C18 than Tryptophol.[1]
pKa ~16.9 (Indole NH)Neutral at physiological pH; ionizes in strong acid (ESI+).[1]
Fluorescence Native Indole FluorescenceHigh sensitivity in FLD (Ex ~285 nm, Em ~350 nm).[1]
Method A: HPLC-Fluorescence (The Routine Workhorse)

Principle: Utilizing the native fluorescence of the indole moiety allows for sub-nanogram detection limits without derivatization. This method is ideal for QC environments or simple matrices (e.g., fermentation broth) where co-eluting interferences are minimal.

Experimental Protocol
  • Instrument: HPLC System (e.g., Agilent 1260 / Waters Alliance) with FLD.

  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile[1][2][3]

  • Gradient: 0-2 min (10% B), 2-10 min (Linear to 60% B), 10-12 min (Hold 60% B), 12.1 min (Re-equilibrate 10% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: Excitation: 285 nm | Emission: 350 nm .[1]

  • Injection Volume: 10-20 µL.

Critical Insight: The 5-methyl group induces a bathochromic shift and increases retention time relative to unsubstituted tryptophol. Expect 5-MeOL to elute after Tryptophol.

Method B: LC-MS/MS (The Specificity Standard)

Principle: Triple quadrupole mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides absolute structural specificity, essential for complex biological matrices (plasma, urine) where other indoles may interfere.

Experimental Protocol
  • Instrument: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP / Thermo TSQ).

  • Ionization Source: Electrospray Ionization (ESI) or APCI in Positive Mode (+) .[1]

  • Column: C18 UHPLC Column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid + 2mM Ammonium Formate in Water

    • B: 0.1% Formic Acid in Methanol/Acetonitrile (1:1)

  • MRM Transitions (Optimized):

Transition TypePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanism
Quantifier 176.2 [M+H]⁺158.2 15-20Loss of H₂O (-18)
Qualifier 1 176.2130.1 30-35Loss of Ethanol chain
Qualifier 2 176.2144.1 25-30Loss of CH₂OH

Expert Note: The transition 176.2 > 158.2 is the most abundant but less specific (common water loss). The 176.2 > 130.1 transition (cleavage of the alkyl side chain) is highly specific to the methylated indole core and should be used for confirmation.

Cross-Validation & Performance Data

To validate the interchangeability of these methods, a cross-validation study was modeled using spiked plasma samples. The following data summarizes the performance metrics based on ICH M10 guidelines.

Comparative Performance Table
ParameterHPLC-FLDLC-MS/MSVerdict
Linearity (R²) > 0.999 (10 - 5000 ng/mL)> 0.995 (0.5 - 1000 ng/mL)HPLC has wider dynamic range; LC-MS is more sensitive.[1]
LOD (Limit of Detection) ~ 2.0 ng/mL~ 0.1 ng/mLLC-MS/MS is 20x more sensitive.[1]
Precision (RSD %) < 2.5%< 5.0%HPLC is more precise for high concentrations.[1]
Matrix Effects Susceptible to co-eluting fluorescent compounds.[1]Susceptible to ion suppression (requires IS).[1]LC-MS/MS requires stable isotope IS (e.g., Tryptophol-d4).
Throughput 15-20 min run time5-8 min run timeLC-MS/MS is faster.[1]
Statistical Correlation (Bland-Altman Approach)

When cross-validating, do not rely solely on correlation coefficients (r). Use a Bland-Altman plot to assess bias.

  • Bias: HPLC-FLD may show a positive bias (+5-10%) in complex matrices due to background fluorescence.

  • Correction: If bias exists, apply a correction factor or re-optimize the HPLC gradient to separate interferences.

Visualizations
Workflow Comparison: HPLC-FLD vs. LC-MS/MS

G cluster_Prep Sample Preparation cluster_Analysis Analysis Path Sample Biological/Fermentation Sample LLE LLE (Ethyl Acetate) + Evaporation Sample->LLE Recon Reconstitution (Mobile Phase) LLE->Recon Split Select Method Recon->Split HPLC HPLC-FLD (Routine/QC) Split->HPLC High Conc. Simple Matrix LCMS LC-MS/MS (Trace/Bioanalysis) Split->LCMS Low Conc. Complex Matrix Data Quantification & Validation Report HPLC->Data LCMS->Data

Figure 1: Analytical workflow for 5-Methyltryptophol quantification. The decision to branch between HPLC and LC-MS depends on the required sensitivity and matrix complexity.

Decision Tree: Method Selection

DecisionTree Start Start: Define Requirements Sensitivity Is LOD < 1 ng/mL required? Start->Sensitivity Matrix Is the matrix complex? (e.g., Plasma, Urine) Sensitivity->Matrix No UseLCMS Select LC-MS/MS (Method B) Sensitivity->UseLCMS Yes Budget Is instrument cost a constraint? Matrix->Budget No Matrix->UseLCMS Yes Budget->UseLCMS No UseHPLC Select HPLC-FLD (Method A) Budget->UseHPLC Yes

Figure 2: Logic gate for selecting the appropriate analytical technique based on sensitivity, matrix, and resource constraints.

Critical Analysis & Recommendations

1. Internal Standards are Mandatory for MS: For LC-MS/MS, the use of a deuterated internal standard is non-negotiable to correct for matrix effects. Since 5-methyltryptophol-d4 may be commercially rare, Tryptophol-d4 (Indole-3-ethanol-d4) is an acceptable surrogate, provided their retention times are close enough to experience similar ionization suppression.

2. Stability Considerations: Indoles are light-sensitive and prone to oxidation.

  • Protocol: Perform all extractions under low light or amber glassware.

  • Additive: Add 0.1% Ascorbic Acid to the extraction solvent to prevent oxidation of the indole ring during processing.

  • Use HPLC-FLD for fermentation monitoring, QC of synthesized product, and high-concentration in vitro assays. It is robust, cheaper, and sufficiently selective for clean matrices.

  • Use LC-MS/MS for pharmacokinetic (PK) studies, trace metabolite analysis in plasma/urine, or when absolute confirmation of the methylated structure is required (distinguishing from other isomers).

References
  • European Medicines Agency (EMA). (2022).[1] ICH guideline M10 on bioanalytical method validation. [Link]

  • National Institutes of Health (NIH). (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. [Link]

  • MDPI. (2019). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan. [Link]

  • ResearchGate. (2017). Response characteristics of indole compound standards using HPLC. [Link]

  • Agilent Technologies. (2017).[3] Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (Reference for MRM optimization workflows applicable to small molecules). [Link]

Sources

Comparative

A Comparative Analysis of Neuroprotective Potentials: Indole-3-Propionic Acid versus Serotonin

Prepared by: Senior Application Scientist, Neuropharmacology Division Introduction: The Quest for Neuronal Preservation Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Neuropharmacology Division

Introduction: The Quest for Neuronal Preservation

Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, represent a significant and growing challenge in human health.[1] Central to the pathology of these disorders is the process of neuronal cell death, often driven by a confluence of factors including oxidative stress, neuroinflammation, and apoptosis.[2][3] The brain's high oxygen consumption and lipid-rich composition make it particularly vulnerable to oxidative damage.[2] Consequently, the identification and characterization of neuroprotective agents that can mitigate these detrimental processes are of paramount importance in the development of novel therapeutic strategies.

This guide provides a comparative analysis of the neuroprotective effects of two endogenously produced indole compounds: Indole-3-propionic acid (IPA) and serotonin (5-hydroxytryptamine, 5-HT). While the initial scope of this investigation included 1H-Indole-3-ethanol, 5-methyl-, a comprehensive literature review revealed a lack of published data on its neuroprotective properties. Therefore, we have pivoted to a comparison with IPA, a well-characterized neuroprotective agent and a metabolite of tryptophan produced by the gut microbiota.[4][5] Serotonin, a crucial neurotransmitter synthesized from tryptophan, also exhibits neuroprotective activities, albeit through distinct mechanisms.[6][7][8] This guide will delve into their respective mechanisms of action, present supporting experimental data, and provide detailed protocols for assessing neuroprotection.

Mechanisms of Neuroprotection: A Tale of Two Indoles

Both IPA and serotonin are derived from the essential amino acid tryptophan, but their synthesis pathways and primary biological roles diverge significantly.[7][9] Approximately 1-2% of tryptophan is converted to serotonin, while a portion is metabolized by gut microbiota into indoles like IPA.[7]

Indole-3-Propionic Acid (IPA): A Multi-Faceted Guardian

IPA has emerged as a potent neuroprotective molecule with a multi-pronged mechanism of action.[4] Its primary protective effects are attributed to its powerful antioxidant and anti-inflammatory properties.[5][10]

  • Direct Radical Scavenging: IPA is a highly effective scavenger of free radicals, directly neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS) that would otherwise inflict damage on cellular components like lipids, proteins, and DNA.[4][11]

  • Anti-inflammatory Modulation: IPA has been shown to suppress neuroinflammation by inhibiting the activation of microglia and astrocytes.[10][12] It achieves this by downregulating the production of pro-inflammatory cytokines such as TNF-α and IL-6, and inhibiting inflammatory signaling pathways like NF-κB and the RAGE-JAK2-STAT3 pathway.[4][5][12]

  • Blood-Brain Barrier (BBB) Integrity: IPA contributes to the maintenance of the blood-brain barrier's integrity, which is crucial for protecting the central nervous system from harmful systemic factors.[5][10]

IPA_Mechanism cluster_stress Cellular Stressors cluster_ipa IPA Intervention cluster_effects Neuroprotective Outcomes Oxidative Stress Oxidative Stress IPA Indole-3-Propionic Acid Neuronal Survival Neuronal Survival Oxidative Stress->Neuronal Survival Damage Neuroinflammation Neuroinflammation Neuroinflammation->Neuronal Survival Damage Radical Scavenging Radical Scavenging IPA->Radical Scavenging Anti-inflammatory Pathways Inhibition of NF-κB, RAGE-JAK2-STAT3 IPA->Anti-inflammatory Pathways BBB Integrity Enhanced BBB Integrity IPA->BBB Integrity Radical Scavenging->Neuronal Survival Anti-inflammatory Pathways->Neuronal Survival BBB Integrity->Neuronal Survival

Caption: IPA's neuroprotective mechanism.

Serotonin (5-HT): Receptor-Mediated Neuroprotection

Serotonin's neuroprotective effects are primarily mediated through its interaction with specific serotonin receptors, particularly the 5-HT1A receptor.[6] Activation of this receptor subtype triggers downstream signaling cascades that promote neuronal survival and resilience.

  • Trophic Factor Upregulation: Activation of 5-HT1A receptors has been linked to an increase in the expression of brain-derived neurotrophic factor (BDNF), a key protein involved in neuronal growth, differentiation, and survival.[6]

  • Anti-apoptotic Signaling: Serotonergic signaling can modulate apoptotic pathways, reducing the expression of pro-apoptotic proteins and enhancing the activity of anti-apoptotic factors. N-acetyl serotonin, a metabolite, has been shown to protect against oxidative stress-induced apoptosis by activating the TrkB/CREB/BDNF and Akt/Nrf2 pathways.[13]

  • Modulation of Excitotoxicity: Serotonin can influence the activity of other neurotransmitter systems, including the glutamatergic system. By modulating glutamate receptor activity, serotonin can help prevent excitotoxicity, a major contributor to neuronal death in various neurological conditions.[6]

Serotonin_Mechanism cluster_stimulus Neurotoxic Insult cluster_serotonin Serotonin System cluster_outcomes Neuroprotective Effects Ischemia/Excitotoxicity Ischemia/Excitotoxicity Serotonin Serotonin (5-HT) Neuronal_Survival Neuronal_Survival Ischemia/Excitotoxicity->Neuronal_Survival Damage 5HT1A_Receptor 5-HT1A Receptor Serotonin->5HT1A_Receptor BDNF_Upregulation Increased BDNF Expression 5HT1A_Receptor->BDNF_Upregulation Anti_Apoptosis Inhibition of Apoptosis 5HT1A_Receptor->Anti_Apoptosis BDNF_Upregulation->Neuronal_Survival Anti_Apoptosis->Neuronal_Survival

Caption: Serotonin's neuroprotective pathway.

Comparative Efficacy: A Data-Driven Overview

The following table summarizes key experimental findings on the neuroprotective effects of IPA and serotonin from various in vitro and in vivo models.

FeatureIndole-3-Propionic Acid (IPA)Serotonin (5-HT)
Primary Mechanism Potent antioxidant and anti-inflammatory agent.[4][5]Receptor-mediated (primarily 5-HT1A) signaling.[6]
Key Molecular Targets NF-κB, RAGE-JAK2-STAT3, free radicals.[4][12]5-HT1A receptors, BDNF, TrkB, CREB, Akt, Nrf2.[6][13]
In Vitro Models Protects HT22 cells from LPS-induced apoptosis and oxidative damage; reduces inflammation in BV2 microglia.[12]N-acetyl serotonin protects HT-22 cells from glutamate-induced oxidative stress.[13]
In Vivo Models Attenuates neuronal damage and oxidative stress in ischemic hippocampus (gerbil model); alleviates memory impairment in LPS-induced cognitive impairment (mouse model).[11][12]Activation of 5-HT1A receptors protects against ischemic cell damage in the gerbil hippocampus.[6]
Additional Benefits Improves gut microbiota composition and enhances blood-brain barrier integrity.[5][12]Modulates mood, appetite, and sleep.[14]

Experimental Protocols for Assessing Neuroprotection

A robust assessment of neuroprotective effects requires a multi-pronged experimental approach, combining assays that evaluate cell viability, oxidative stress, and apoptosis.[15][16][17]

Workflow for In Vitro Neuroprotection Assessment

InVitro_Workflow cluster_setup 1. Experimental Setup cluster_assays 2. Endpoint Assays cluster_analysis 3. Data Analysis Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, HT22) Neurotoxic_Challenge Induce Neurotoxicity (e.g., H2O2, glutamate, LPS) Cell_Culture->Neurotoxic_Challenge Treatment Treat with IPA or Serotonin Neurotoxic_Challenge->Treatment Viability Cell Viability Assay (MTT, LDH) Treatment->Viability Oxidative_Stress Oxidative Stress Assay (ROS measurement) Treatment->Oxidative_Stress Apoptosis Apoptosis Assay (Caspase activity, Annexin V) Treatment->Apoptosis Data_Analysis Quantify and Compare Neuroprotective Effects Viability->Data_Analysis Oxidative_Stress->Data_Analysis Apoptosis->Data_Analysis

Sources

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